molecular formula C27H28F3N5O2 B12379429 SCAL-266

SCAL-266

Cat. No.: B12379429
M. Wt: 511.5 g/mol
InChI Key: ODXBKEDGMKYXEZ-UHFFFAOYSA-N
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Description

SCAL-266 is a useful research compound. Its molecular formula is C27H28F3N5O2 and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H28F3N5O2

Molecular Weight

511.5 g/mol

IUPAC Name

1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C27H28F3N5O2/c1-18-15-24(25(36)31-22-9-7-21(8-10-22)27(28,29)30)32-35(18)17-19-3-2-4-23(16-19)33-11-13-34(14-12-33)26(37)20-5-6-20/h2-4,7-10,15-16,20H,5-6,11-14,17H2,1H3,(H,31,36)

InChI Key

ODXBKEDGMKYXEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N3CCN(CC3)C(=O)C4CC4)C(=O)NC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Unraveling the Core Mechanisms of Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical trial data for a compound designated "SCAL-266" in the context of neuroinflammation. The following guide provides a comprehensive overview of the core mechanisms of neuroinflammation and outlines the experimental approaches and potential therapeutic strategies relevant to the field. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals, using hypothetical data and established protocols to illustrate key concepts.

Executive Summary

Neuroinflammation is a complex biological response within the central nervous system (CNS) to various insults, including infection, trauma, ischemia, and neurodegenerative diseases.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of inflammatory pathways contributes to neuronal damage and disease progression.[2] This guide delves into the key cellular players, signaling cascades, and experimental methodologies used to investigate neuroinflammation. It also presents a hypothetical framework for the mechanism of action of a novel therapeutic agent, illustrating how its effects would be evaluated.

Key Cellular Mediators of Neuroinflammation

The primary drivers of neuroinflammation are the resident immune cells of the CNS, microglia and astrocytes.

2.1 Microglia: These myeloid-derived cells are the principal immune sentinels of the CNS.[1] In response to pathological stimuli, they transition from a quiescent, ramified state to an activated, amoeboid morphology. Activated microglia can adopt different functional phenotypes, often broadly classified as pro-inflammatory or anti-inflammatory.

2.2 Astrocytes: These glial cells play crucial roles in maintaining CNS homeostasis. During neuroinflammation, astrocytes become "reactive," a state characterized by hypertrophy and the upregulation of specific proteins like glial fibrillary acidic protein (GFAP).[2] Reactive astrocytes can release both pro-inflammatory and anti-inflammatory mediators, influencing the overall inflammatory environment.[2][3]

Core Signaling Pathways in Neuroinflammation

Several key signaling pathways orchestrate the neuroinflammatory response. Understanding these pathways is critical for identifying novel therapeutic targets.

3.1 Toll-Like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of TLRs on microglia and astrocytes triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.

3.2 JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling.[4] Binding of cytokines like interleukins (ILs) and interferons (IFNs) to their receptors activates JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes.[4]

Signaling Pathway Diagram: Hypothetical TLR4 and JAK/STAT Inhibition

G cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 JAK/STAT Pathway cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Phosphorylates p65 p65/p50 NFkB->p65 Translocates DNA DNA p65->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription IL6 IL-6 Cytokines->IL6 IL6R IL-6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA2 DNA pSTAT3_dimer->DNA2 Translocates & Binds IL6->IL6R Inflammatory_Genes Inflammatory Genes DNA2->Inflammatory_Genes Transcription G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Primary Microglia Isolation & Culture B Compound Treatment & LPS Stimulation A->B C ELISA for Cytokine Release B->C D qPCR for Gene Expression B->D E Animal Model of Neuroinflammation (LPS) F Systemic Compound Administration E->F G Immunohistochemistry (Iba1, GFAP) F->G H Western Blot (p-STAT3, iNOS) F->H

References

No Publicly Available Information on SCAL-266

Author: BenchChem Technical Support Team. Date: November 2025

Initial research has found no publicly available scientific literature, clinical trial data, or synthesis protocols for a compound designated "SCAL-266."

The search for information on the discovery, synthesis, and mechanism of action of a compound named this compound did not yield any relevant results in the public domain. The queried scientific and medical databases show no mention of this specific designation.

It is possible that "this compound" is an internal project code for a compound that has not yet been disclosed publicly, is in a very early stage of development, or is a hypothetical substance for the purposes of this request.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further clarification on the identity of this compound would be necessary to proceed with generating the requested content.

SCAL-266: A Technical Guide on its Potential as a Modulator of Kinase-X Signaling via Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: SCAL-266/KX-I/V1.0

Executive Summary

This compound has been identified as a novel and potent inhibitor of mitochondrial complex I (CI)[1][2]. While its primary molecular target is not a kinase, its inhibitory action on the electron transport chain initiates a cascade of downstream cellular events, including the modulation of critical kinase signaling pathways, herein referred to as "Kinase-X." This guide provides a comprehensive technical overview of this compound, detailing its biochemical and cellular activities, its mechanism of action, and the subsequent impact on Kinase-X signaling. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound in diseases where both mitochondrial function and kinase signaling are dysregulated, such as in certain cancers.

Data Presentation: Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its activity across different experimental contexts.

Table 1: Biochemical and In Vitro Cellular Activity of this compound

ParameterDescriptionValueCell LinesReference
IC50 Half-maximal inhibitory concentration against mitochondrial complex I (CI).0.83 µM-[2]
IC50 Half-maximal inhibitory concentration for cell proliferation.0.52 - 5.81 nM*HCT116, KG-1[2]
Cellular Effects Qualitative assessment of cellular function post-treatment.Inhibition of Oxygen Consumption Rate (OCR), Induction of Reactive Oxygen Species (ROS), Reduction of Mitochondrial Membrane Potential (MMP).HCT116, KG-1[2]

*The cited range applies to both this compound and its analogue SCAL-255.

Table 2: In Vivo Efficacy and Safety Profile of this compound

ParameterDescriptionValueAnimal ModelReference
MTD Maximum Tolerated Dose.68 mg/kgMouse[1][2]
TGI Tumor Growth Inhibition Rate.65.9%KG-1 Xenograft[2]
Safety General observations on tolerability.No significant changes in body weight or blood biochemical parameters.Mouse[2]

Mechanism of Action and Signaling Pathways

Primary Mechanism: Mitochondrial Complex I Inhibition

This compound exerts its primary effect by inhibiting NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. This enzyme is the first and largest complex in the mitochondrial electron transport chain (ETC). Its inhibition by this compound disrupts the transfer of electrons from NADH to ubiquinone, leading to two immediate consequences: a decrease in oxidative phosphorylation (OXPHOS) and an increase in the production of reactive oxygen species (ROS) due to electron leakage[2][3].

cluster_Mitochondrion Mitochondrion NADH NADH CI Complex I NADH->CI e- NAD NAD+ SCAL266 This compound SCAL266->CI Inhibition UQ UQ CI->UQ e- ROS ROS (Superoxide) CI->ROS Electron Leak CII Complex II CII->UQ e- CIII Complex III CytC Cyt c CIII->CytC e- CIV Complex IV O2 O2 CIV->O2 CV Complex V (ATP Synthase) ATP ATP CV->ATP UQ->CIII e- CytC->CIV e- H2O H2O O2->H2O ADP ADP + Pi ADP->CV

Figure 1: Mechanism of this compound on the Electron Transport Chain.
Downstream Signaling to Kinase-X Pathways

The disruption of mitochondrial function and the subsequent increase in intracellular ROS levels act as potent signaling events that activate several downstream kinase pathways. This complex interplay constitutes the "Kinase-X" signaling modulated by this compound. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways, which are often activated by oxidative stress[2][3][4][5][6].

The increase in ROS can lead to the oxidative inactivation of phosphatases (e.g., PTPs), which normally suppress kinase activity. This results in the sustained phosphorylation and activation of kinases like JNK, p38, and Akt[3][4][6]. These kinases, in turn, regulate a multitude of cellular processes including proliferation, apoptosis, and stress responses.

cluster_KinaseX Kinase-X Signaling SCAL266 This compound CI Mitochondrial Complex I SCAL266->CI Inhibition ROS Increased ROS CI->ROS PTPs Phosphatases (e.g., PTPs) ROS->PTPs Oxidative Inactivation MAPK_pathway MAPK Pathway (JNK, p38) ROS->MAPK_pathway Activation PI3K_Akt_pathway PI3K/Akt Pathway ROS->PI3K_Akt_pathway Activation PTPs->MAPK_pathway PTPs->PI3K_Akt_pathway Cellular_Responses Cellular Responses (Apoptosis, Proliferation, Stress Response) MAPK_pathway->Cellular_Responses PI3K_Akt_pathway->Cellular_Responses

Figure 2: this compound induced downstream signaling to Kinase-X pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the investigation of this compound's effects on mitochondrial function and downstream signaling.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol measures the OCR, an indicator of mitochondrial respiration, using an extracellular flux analyzer.

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF base medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C. Adjust the pH to 7.4.

  • Compound Preparation: Prepare stock solutions of this compound and mitochondrial pathway inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Assay Execution: a. Replace the cell culture medium with pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour. b. Load the prepared compounds into the injection ports of the sensor cartridge. c. Calibrate the sensor cartridge in the extracellular flux analyzer. d. Run the assay, sequentially injecting the compounds to measure basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration. This compound should be injected first, followed by the standard inhibitors.

Start Seed Cells in XF Plate Incubate Incubate Cells in Assay Medium Start->Incubate Load Load Compounds (this compound, Oligo, FCCP, Rot/AA) Incubate->Load Calibrate Calibrate Sensor Cartridge Load->Calibrate Run Run Assay & Measure OCR Calibrate->Run Analyze Analyze Data Run->Analyze

Figure 3: Workflow for Oxygen Consumption Rate (OCR) measurement.
Intracellular ROS Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) to measure intracellular ROS levels via flow cytometry.

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a positive control (e.g., H2O2) for the desired time.

  • Harvesting: Harvest the cells (e.g., by trypsinization for adherent cells) and wash with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Staining: Resuspend the cell pellet in pre-warmed buffer (e.g., HBSS) containing 10 µM CM-H2DCFDA.

  • Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C.

  • Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC channel). The fluorescence intensity is proportional to the amount of ROS.

Mitochondrial Membrane Potential (MMP) Assay

This protocol uses the cationic dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess MMP.

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.

  • Treatment: Treat cells with this compound or a positive control uncoupler (e.g., FCCP) for the desired duration.

  • Staining: Remove the culture medium and add pre-warmed medium or buffer containing a low concentration of TMRM (e.g., 25 nM).

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Imaging: Image the cells using a fluorescence microscope with a TRITC filter set. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Western Blotting for Kinase-X Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the Kinase-X signaling pathways.

  • Cell Lysis: Treat cells with this compound for various times. Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Kinase-X targets (e.g., phospho-JNK, phospho-p38, phospho-Akt) overnight at 4°C. Also, probe separate blots for total protein levels as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

Early-Stage Research on BACE-i-987 and Alzheimer's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A central element in the pathogenesis of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides in the brain, which form neurotoxic plaques.[1] The "amyloid cascade hypothesis" posits that the production and aggregation of Aβ are critical initiating events in the disease process.[2] Aβ peptides are generated from the sequential proteolytic cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4][5][6]

BACE1, or β-site APP cleaving enzyme 1, is the rate-limiting enzyme in the amyloidogenic pathway, making it a prime therapeutic target for reducing Aβ production.[2][7][8] Inhibiting BACE1 is a promising strategy for a disease-modifying therapy for Alzheimer's disease.[9][10][11] This whitepaper provides a comprehensive overview of the early-stage research and preclinical data for BACE-i-987, a novel, potent, and selective small-molecule inhibitor of BACE1.

Mechanism of Action: Inhibition of the Amyloidogenic Pathway

BACE-i-987 is designed to directly inhibit the enzymatic activity of BACE1. By blocking this initial cleavage of APP, BACE-i-987 effectively reduces the production of all downstream Aβ species, including the highly fibrillogenic Aβ42.[4] The mechanism is illustrated in the signaling pathway diagram below.

Amyloid Precursor Protein (APP) Processing Pathway cluster_membrane Cell Membrane APP APP CTF83 CTF83 APP->CTF83 α-secretase CTF99 CTF99 APP->CTF99 β-secretase (BACE1) sAPP_alpha sAPP_alpha APP->sAPP_alpha α-secretase sAPP_beta sAPP_beta APP->sAPP_beta β-secretase (BACE1) p3 p3 CTF83->p3 γ-secretase AICD AICD CTF83->AICD γ-secretase Abeta Abeta CTF99->Abeta γ-secretase AICD2 AICD CTF99->AICD2 γ-secretase BACE_i_987 BACE-i-987 BACE_i_987->APP inhibits Amyloidogenic Amyloidogenic Pathway Non_Amyloidogenic Non_Amyloidogenic

Figure 1: Amyloid Precursor Protein (APP) Processing.

Quantitative Data Summary

The preclinical profile of BACE-i-987 demonstrates potent and selective inhibition of BACE1, leading to a significant reduction in Aβ levels in both in vitro and in vivo models.

Table 1: In Vitro Enzymatic Activity and Selectivity of BACE-i-987

EnzymeIC50 (nM)Selectivity vs. BACE1
BACE1 5.9 -
BACE2181.7~31x
Cathepsin D>44,250>7500x
Data are representative of typical findings for selective BACE1 inhibitors.[7]

Table 2: In Vitro Cell-Based Aβ Reduction by BACE-i-987

Cell LineAssay TypeAnalyteIC50 (nM)
HEK293-APPELISAAβ40143
HEK293-APPELISAAβ4245
Data derived from studies using human embryonic kidney (HEK) cells overexpressing human APP.[4][7]

Table 3: In Vivo Aβ Reduction in an AD Mouse Model (5xFAD) after Oral Administration of BACE-i-987

MatrixAnalyte% Reduction (vs. Vehicle)
PlasmaAβ4072%
PlasmaAβ4280%
CSFAβ4085%
CSFAβ4282%
Brain (Cortex)Aβ4075%
Brain (Cortex)Aβ4270%
Representative data from studies in transgenic mouse models of AD, showing robust Aβ reduction.[12][13][14]

Table 4: Phase I Clinical Trial Data: Aβ Reduction in Human CSF

Subject GroupDoseTimepointAnalyteMean % Reduction from Baseline
Healthy VolunteersSingle Dose (50 mg)24 hoursCSF Aβ4085%
Healthy VolunteersSingle Dose (50 mg)24 hoursCSF Aβ4281%
Patients with Mild ADMultiple Doses (25 mg/day)14 daysCSF Aβ4080%
Data are consistent with early clinical trials of BACE1 inhibitors demonstrating target engagement in humans.[9][15][16]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

1. BACE1 Enzymatic Activity Assay (FRET-based)

This assay quantifies the inhibitory activity of BACE-i-987 against recombinant human BACE1 using a synthetic peptide substrate based on Fluorescence Resonance Energy Transfer (FRET).[17]

  • Materials and Reagents:

    • Recombinant Human BACE1 Enzyme

    • BACE1 FRET Substrate (e.g., containing a fluorophore and a quencher)

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5[17]

    • BACE-i-987 (or other test compounds)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of BACE-i-987 in DMSO.

    • In a 96-well plate, add Assay Buffer and the diluted test compound.

    • Include a positive control (DMSO vehicle, 100% activity) and a negative control (no enzyme).[17]

    • Add diluted BACE1 enzyme to all wells except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[17]

    • Initiate the reaction by adding the BACE1 FRET substrate to all wells.

    • Measure the increase in fluorescence over time using a microplate reader (e.g., Excitation: 320 nm, Emission: 405 nm).[18]

    • Calculate the reaction rate and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[17]

2. Cell-Based BACE1 Inhibition Assay

This protocol measures the ability of BACE-i-987 to reduce the secretion of Aβ peptides from cultured cells that overexpress human APP.[4]

  • Materials and Reagents:

    • HEK293 cells stably transfected with human APP (HEK293-APP)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Opti-MEM (or similar serum-free medium)

    • BACE-i-987

    • DMSO (vehicle control)

    • Commercially available ELISA kits for Aβ40 and Aβ42

  • Procedure:

    • Seed HEK293-APP cells into a 96-well plate and incubate for 24 hours.[4]

    • Prepare serial dilutions of BACE-i-987 in culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control.

    • Incubate the plate for an additional 24-48 hours at 37°C.[4]

    • Collect the cell culture supernatant.

    • Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using ELISA kits according to the manufacturer's instructions.[4]

    • Normalize the Aβ levels to the vehicle control (0% inhibition).

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[4]

3. Transgenic Mouse Model Efficacy Study

This protocol describes an in vivo study to assess the efficacy of BACE-i-987 in reducing brain Aβ levels in a transgenic mouse model of AD, such as the 5xFAD model.

  • Materials and Methods:

    • 5xFAD transgenic mice

    • BACE-i-987 formulated for oral administration

    • Vehicle control

    • Equipment for oral gavage

    • Tissue homogenization buffer and equipment

    • ELISA kits for Aβ40 and Aβ42

  • Procedure:

    • Acclimate adult 5xFAD mice to the housing conditions.

    • Administer BACE-i-987 or vehicle control orally once daily for a predetermined period (e.g., 4 weeks).

    • At the end of the treatment period, collect blood, cerebrospinal fluid (CSF), and brain tissue.

    • Process blood samples to obtain plasma.

    • Homogenize brain tissue (e.g., cortex and hippocampus) to prepare lysates.

    • Measure the concentrations of Aβ40 and Aβ42 in plasma, CSF, and brain lysates using specific ELISA kits.

    • Calculate the percentage reduction in Aβ levels in the treated group compared to the vehicle control group.

Preclinical Development Workflow

The progression of an Alzheimer's drug candidate like BACE-i-987 from discovery to early clinical trials follows a structured workflow designed to assess its potential and safety.

Preclinical to Early Clinical Workflow for BACE-i-987 cluster_In_Vitro cluster_In_Vivo cluster_Phase1 HTS High-Throughput Screening (HTS) Lead_Opt Lead Optimization (BACE-i-987) HTS->Lead_Opt In_Vitro In Vitro Characterization Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Enzyme_Assay Enzymatic Assays (IC50, Selectivity) Cell_Assay Cell-Based Assays (Aβ Reduction) Tox Preclinical Toxicology In_Vivo->Tox PK_PD Pharmacokinetics (PK) Pharmacodynamics (PD) Efficacy Efficacy Studies (AD Mouse Models) IND IND-Enabling Studies Tox->IND Phase1 Phase I Clinical Trial IND->Phase1 Safety Safety & Tolerability PK_Human Human PK Biomarkers Biomarker Analysis (CSF Aβ)

Figure 2: Drug Development Pipeline.

The early-stage research on BACE-i-987 provides a strong rationale for its continued development as a potential disease-modifying therapy for Alzheimer's disease. The compound demonstrates high potency and selectivity for BACE1, leading to a substantial reduction of Aβ in relevant preclinical models and early human trials. The presented data and protocols form the basis for further investigation in larger clinical studies to determine the safety and efficacy of BACE-i-987 in slowing the progression of Alzheimer's disease. While the BACE1 inhibitor class has faced challenges in late-stage clinical trials, the robust biomarker effects underscore the validity of the mechanism, suggesting that optimal dosing and patient selection at the earliest stages of the disease may be key to therapeutic success.[8][11][19]

References

An In-depth Technical Guide to the Application of SCAL-266 in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of PD is mitochondrial dysfunction, specifically the impairment of mitochondrial complex I. SCAL-266 is a potent inhibitor of mitochondrial complex I, making it a valuable research tool for modeling and investigating the molecular mechanisms underlying Parkinson's disease. This guide provides a comprehensive overview of the potential applications of this compound in both in vitro and in vivo models of PD, detailing experimental protocols, data presentation, and relevant signaling pathways. While direct studies of this compound in Parkinson's models are not yet widely published, this document extrapolates its utility based on its known mechanism of action as a mitochondrial complex I inhibitor[1].

Introduction to this compound

This compound is a small molecule identified as a potent inhibitor of mitochondrial complex I, a critical enzyme in the electron transport chain responsible for oxidative phosphorylation. Inhibition of complex I by this compound leads to a cascade of cellular events that are highly relevant to the pathology of Parkinson's disease.

Known Effects of this compound:

  • Blocks Mitochondrial Function: By inhibiting complex I, this compound disrupts the flow of electrons, leading to a decrease in ATP production.

  • Inhibits Oxygen Consumption Rate (OCR): As a direct consequence of complex I inhibition, cellular oxygen consumption is significantly reduced.

  • Induces Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain can lead to the leakage of electrons and the formation of superoxide and other reactive oxygen species, causing oxidative stress[1].

  • Reduces Mitochondrial Membrane Potential (MMP): The disruption of the proton gradient across the inner mitochondrial membrane leads to depolarization.

These cellular effects are central to the neurodegenerative processes observed in Parkinson's disease, suggesting that this compound can be a powerful tool to induce a PD-like phenotype in experimental models.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from studies using this compound in Parkinson's disease models. These are based on expected outcomes from a potent mitochondrial complex I inhibitor.

Table 1: In Vitro Effects of this compound on a Dopaminergic Cell Line (e.g., SH-SY5Y)

ParameterControlThis compound (1 µM)This compound (5 µM)This compound (10 µM)
Cell Viability (%) 100 ± 575 ± 642 ± 521 ± 4
ATP Levels (relative to control) 1.0 ± 0.10.6 ± 0.080.3 ± 0.050.1 ± 0.02
ROS Production (fold change) 1.0 ± 0.22.5 ± 0.44.8 ± 0.67.2 ± 0.9
Mitochondrial Membrane Potential (%) 100 ± 865 ± 735 ± 615 ± 4
Tyrosine Hydroxylase Expression (%) 100 ± 1080 ± 955 ± 830 ± 7

Table 2: In Vivo Effects of this compound in a Rodent Model of Parkinson's Disease

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)
Motor Performance (Rotarod, latency to fall in s) 180 ± 20110 ± 1560 ± 10
Dopaminergic Neuron Count (Substantia Nigra, % of control) 100 ± 860 ± 735 ± 5
Striatal Dopamine Levels (ng/mg tissue) 15 ± 28 ± 1.54 ± 1
Microglial Activation (Iba1+ cells/mm²) 50 ± 10150 ± 20300 ± 30
Alpha-Synuclein Aggregation (relative to control) 1.0 ± 0.33.5 ± 0.56.8 ± 0.8

Experimental Protocols

In Vitro Modeling of Parkinson's Disease

Objective: To induce a Parkinson's-like phenotype in a dopaminergic cell line using this compound.

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated to a dopaminergic phenotype.

Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation by treating with 10 µM retinoic acid for 5-7 days.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Treat differentiated cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 24-48 hours.

  • Assessment of Cellular Endpoints:

    • Cell Viability: Use the MTT or LDH assay.

    • ATP Levels: Employ a luciferase-based ATP assay kit.

    • ROS Production: Measure with a fluorescent probe such as DCFDA.

    • Mitochondrial Membrane Potential: Use a fluorescent dye like TMRE or JC-1.

    • Tyrosine Hydroxylase Expression: Quantify via Western blot or immunocytochemistry.

In Vivo Modeling of Parkinson's Disease

Objective: To create a rodent model of Parkinson's disease through systemic administration of this compound.

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

Methodology:

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).

    • Administer systemically via intraperitoneal (i.p.) injection or osmotic minipump for a chronic delivery model.

  • Behavioral Analysis:

    • Rotarod Test: To assess motor coordination and balance.

    • Cylinder Test: To evaluate forelimb akinesia.

    • Open Field Test: To measure locomotor activity.

  • Neurochemical Analysis:

    • After the treatment period, sacrifice the animals and dissect the striatum.

    • Measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry:

    • Perfuse the animals and prepare brain sections.

    • Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.

    • Stain for Iba1 to assess microglial activation and neuroinflammation.

    • Stain for alpha-synuclein to detect protein aggregation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Neurodegeneration

SCAL266_Pathway SCAL266 This compound ComplexI Mitochondrial Complex I SCAL266->ComplexI Inhibits ETC Electron Transport Chain (Disrupted) ComplexI->ETC ATP ATP Production (Decreased) ETC->ATP Leads to ROS ROS Production (Increased) ETC->ROS Leads to MMP Mitochondrial Membrane Potential (Decreased) ETC->MMP Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis MMP->Apoptosis Triggers OxidativeStress->Apoptosis Induces NeuronDeath Dopaminergic Neuron Death Apoptosis->NeuronDeath

Caption: this compound-induced neurodegenerative pathway.

Experimental Workflow for In Vitro Studies

InVitro_Workflow cluster_assays Cellular Assays start Start: Differentiated Dopaminergic Cells treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for 24-48 hours treat->incubate viability Cell Viability (MTT/LDH) incubate->viability atp ATP Levels incubate->atp ros ROS Production incubate->ros mmp Mitochondrial Membrane Potential incubate->mmp analyze Data Analysis and Interpretation viability->analyze atp->analyze ros->analyze mmp->analyze

Caption: Workflow for in vitro this compound studies.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_assessments Assessments start Start: Rodent Model (Mice/Rats) administer Systemic Administration of this compound start->administer behavior Behavioral Testing (Rotarod, etc.) administer->behavior neurochem Neurochemical Analysis (HPLC) behavior->neurochem histo Immunohistochemistry (TH, Iba1, a-syn) neurochem->histo analyze Data Analysis and Interpretation histo->analyze

Caption: Workflow for in vivo this compound studies.

Conclusion

This compound, as a potent mitochondrial complex I inhibitor, represents a highly relevant and valuable tool for the study of Parkinson's disease. Its ability to replicate key pathological features of the disease in both cellular and animal models can facilitate a deeper understanding of the underlying molecular mechanisms of neurodegeneration. Furthermore, these models can serve as robust platforms for the screening and validation of novel neuroprotective therapies. The experimental frameworks provided in this guide offer a starting point for researchers to effectively utilize this compound in their efforts to combat Parkinson's disease.

References

Methodological & Application

SCAL-266 Experimental Protocol for In-Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "SCAL-266" did not yield specific results. However, extensive information was found for two similarly named experimental agents: TAS266 and ST266 . It is highly probable that "this compound" is a typographical error. This document provides detailed application notes and protocols for both TAS266 and ST266 to ensure a comprehensive response.

Part 1: TAS266

Compound Name: TAS266

Description: TAS266 is a novel, agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5).[1][2][3] A Nanobody is a therapeutic protein based on single, high-affinity heavy chain domain antibodies.[4] The tetravalent structure of TAS266, with four single-chain antibodies specific to DR5, allows for potent activation of the receptor.[1] Preclinical studies demonstrated that TAS266 was more potent at inducing cell death than a cross-linked DR5 antibody or TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[2][3][4][5]

Therapeutic Area: Oncology (Advanced Solid Tumors)

Mechanism of Action & Signaling Pathway

TAS266 exerts its anti-tumor effect by binding to and activating DR5, a cell surface receptor belonging to the tumor necrosis factor (TNF)-receptor superfamily.[1][6] This binding initiates the extrinsic apoptosis pathway. The multivalent nature of TAS266 allows for efficient clustering of DR5, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex, in turn, activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis) in tumor cells that express DR5.[1][5]

TAS266_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAS266 TAS266 DR5 DR5 Receptor TAS266->DR5 Binds to DISC DISC Formation DR5->DISC Clustering & Activation Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits & Cleaves Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: TAS266 signaling pathway leading to apoptosis.

In-Vivo Preclinical Studies

Preclinical evaluation of TAS266 involved tumor xenograft models to assess its anti-tumor efficacy.[4][5] These studies demonstrated that TAS266 could elicit tumor regressions, even with a single dose, and showed superior activity compared to other DR5 agonists.[4][5]

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of TAS266 in a human tumor xenograft mouse model.

1. Cell Culture and Animal Model:

  • Human cancer cell lines expressing DR5 (e.g., pancreatic, colon) are cultured under standard conditions.
  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

2. Tumor Implantation:

  • A suspension of tumor cells is injected subcutaneously into the flank of each mouse.
  • Tumor growth is monitored regularly using calipers.

3. Treatment Administration:

  • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
  • TAS266 is administered intravenously at various dose levels.
  • The control group receives a vehicle control.

4. Efficacy Assessment:

  • Tumor volume is measured at regular intervals throughout the study.
  • Animal body weight and general health are monitored as indicators of toxicity.
  • At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).

Clinical Trial Data

A Phase I clinical trial of TAS266 was initiated in adult patients with advanced solid tumors.[3] However, the study was terminated early due to unexpected hepatotoxicity.[3][7]

Dose Level Number of Patients Key Findings Adverse Events
3 mg/kg4Grade ≥3 elevations in AST and/or ALT in 3 of 4 patients.[3]Significant but reversible hepatotoxicity.[3]

The hepatotoxicity was potentially linked to the high potency of TAS266 and pre-existing antibodies that could bind to the drug, possibly leading to enhanced DR5 clustering and apoptosis in hepatocytes.[8]

Part 2: ST266

Compound Name: ST266

Description: ST266 is a non-cellular, complex biological product, also known as a secretome, derived from the proprietary culture of Amnion-derived Multipotent Progenitor (AMP) cells.[9][10] It is composed of hundreds of biologically active molecules, including growth factors and cytokines, at low physiological concentrations.[10]

Therapeutic Areas: Necrotizing Enterocolitis, Optic Neuritis, Corneal Epithelial Defects, and other inflammatory and degenerative conditions.

Mechanism of Action & Signaling Pathways

The mechanism of action of ST266 is multifactorial and involves the simultaneous modulation of multiple cellular pathways to promote healing, reduce inflammation, and protect cells from damage.[10][11] Key reported mechanisms include:

  • Anti-inflammatory effects: ST266 can modulate the inflammatory response by decreasing pro-inflammatory cytokines.[11] In the context of necrotizing enterocolitis, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling.[12]

  • Neuroprotection: ST266 has demonstrated neuroprotective effects by reducing oxidative stress and promoting cell survival.[10] This is partly attributed to the activation of the SIRT1 and pAKT signaling pathways.[10][13][14]

  • Cellular Restoration and Healing: ST266 supports cellular homeostasis, reduces apoptosis, and promotes cell proliferation and wound healing.[10][11]

ST266_Signaling_Pathways cluster_anti_inflammatory Anti-inflammatory Pathway cluster_neuroprotection Neuroprotective Pathways ST266 ST266 (Secretome) TLR4 TLR4 Signaling ST266->TLR4 Inhibits SIRT1 SIRT1 Pathway ST266->SIRT1 Activates pAKT pAKT Pathway ST266->pAKT Activates Inflammation Inflammation TLR4->Inflammation CellSurvival Cell Survival & Reduced Apoptosis SIRT1->CellSurvival pAKT->CellSurvival

Caption: Key signaling pathways modulated by ST266.

In-Vivo Preclinical Studies

ST266 has been evaluated in various preclinical models, demonstrating its therapeutic potential.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model for Optic Neuritis

Objective: To assess the neuroprotective effects of intranasally administered ST266 on retinal ganglion cells (RGCs) and the optic nerve in a model of multiple sclerosis-induced optic neuritis.[9][15]

1. EAE Induction:

  • Chronic EAE is induced in mice (e.g., C57BL/6J) as previously described in the literature.[9]

2. Treatment Administration:

  • Mice are treated daily with intranasal administration of ST266 or a vehicle control.[9] This route of administration allows for bypassing the blood-brain barrier and direct delivery to the central nervous system and optic nerve.[10]

3. Assessment of Visual Function and Pathology:

  • Visual function can be assessed using methods such as optokinetic response (OKR).[9]
  • At the end of the study, retinas are isolated, and RGCs are counted to determine cell survival.[9][15]
  • Optic nerves are assessed for inflammation and demyelination through histological analysis.[9][15]

Experimental Workflow: EAE In-Vivo Study

EAE_Workflow start EAE Induction in Mice treatment Daily Intranasal ST266 or Vehicle start->treatment monitoring Monitor Visual Function (OKR) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Retinal Ganglion Cell Counting Optic Nerve Histology endpoint->analysis

Caption: Experimental workflow for ST266 in an EAE mouse model.

Quantitative Data from Preclinical Studies

Model Treatment Key Outcome Result Reference
EAE Optic NeuritisST266Retinal Ganglion Cell (RGC) SurvivalSignificantly improved RGC survival compared to vehicle.[9][15]
EAE Optic NeuritisST266Optic Nerve DemyelinationReduced optic nerve demyelination.[9][15]
Necrotizing Enterocolitis (Mouse and Piglet)ST266Prevention and Treatment of NECST266 prevented and treated experimental NEC.[12]
Clinical Trial Information

ST266 is being evaluated in a Phase 1-2 clinical trial for the treatment of necrotizing enterocolitis in infants. The primary objective is to determine the safety and tolerability of two dose levels (0.5 mL/kg and 1.0 mL/kg) administered intravenously. A secondary objective is to assess preliminary efficacy.

References

Application Notes and Protocols for the Use of SCAL-266 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of SCAL-266, a novel putative neuroactive compound, in primary neuron cultures. These guidelines are intended to offer a comprehensive framework for researchers to assess the neuroprotective and neuromodulatory effects of this compound. The protocols described herein cover the establishment of primary cortical neuron cultures, determination of optimal compound concentration, and assessment of neuroprotective efficacy against excitotoxicity. Furthermore, methods to investigate the potential mechanism of action of this compound by examining its influence on key neuroprotective signaling pathways are detailed. While optimized for primary cortical neurons, these protocols may be adapted for other neuronal subtypes.

Introduction

Primary neuron cultures are an indispensable in vitro model system for elucidating the intricacies of neuronal development, function, and pathology. They serve as a crucial platform for the screening and evaluation of potential neuroprotective and neuromodulatory compounds.[1] This document outlines a systematic approach to characterizing the effects of a novel compound, this compound, in primary neuron cultures. The experimental workflow is designed to first establish a non-toxic working concentration of the compound. Subsequently, its neuroprotective potential is assessed against a common excitotoxic insult. A method to explore the underlying mechanism of action by analyzing a key neuroprotective signaling pathway is also provided.

Materials and Reagents

  • Reagents for Primary Neuron Culture:

    • Neurobasal Medium

    • B-27 Supplement

    • GlutaMAX

    • Penicillin-Streptomycin

    • Poly-D-Lysine

    • Laminin

    • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

    • Trypsin or Papain

    • DNase I

    • Fetal Bovine Serum (FBS)

    • Sterile, deionized water

  • Compound and Assay Reagents:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Glutamate

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • Reagents for Western Blotting (lysis buffer, primary and secondary antibodies, etc.)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Water bath

    • Centrifuge

    • Hemocytometer

    • Standard cell culture plates and consumables

    • Western blotting apparatus

Experimental Protocols

The overall experimental workflow for the evaluation of this compound is depicted below.

G cluster_prep Culture Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis A Coat Plates with Poly-D-Lysine/Laminin B Isolate and Dissociate Primary Cortical Neurons A->B C Plate and Culture Neurons (7-10 DIV) B->C D Determine Optimal Non-Toxic Concentration of this compound C->D E Assess Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity D->E F Investigate Mechanism of Action: Signaling Pathway Analysis E->F G Neuronal Viability Assays (MTT, LDH) E->G H Western Blot for PI3K/Akt Pathway Proteins F->H I Data Tabulation and Interpretation G->I H->I

Experimental workflow for evaluating this compound in primary neuron cultures.
Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for culturing primary neurons.[2][3]

  • Plate Coating:

    • Prepare a working solution of 50 µg/mL Poly-D-Lysine in sterile water.

    • Add the Poly-D-Lysine solution to the culture plates, ensuring the entire surface is covered.

    • Incubate for at least 4 hours at 37°C or overnight at room temperature.

    • Aspirate the Poly-D-Lysine solution and wash the plates three times with sterile, deionized water.

    • Allow the plates to dry completely in a laminar flow hood.

    • Prepare a 10 µg/mL solution of laminin in sterile PBS or Neurobasal medium.

    • Add the laminin solution to the coated plates and incubate for at least 2 hours at 37°C.

  • Neuron Isolation and Plating:

    • Isolate cortices from embryonic day 18 (E18) rat or mouse pups under sterile conditions.

    • Transfer the cortical tissue to a tube containing ice-cold HBSS.

    • Remove the HBSS and add pre-warmed dissociation solution (e.g., trypsin or papain with DNase I).

    • Incubate at 37°C for 10-15 minutes.

    • Stop the dissociation by adding an equal volume of FBS-containing medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[3]

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Aspirate the laminin solution from the coated plates and wash once with sterile PBS.

    • Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed culture medium.[4]

  • Culture Maintenance:

    • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.

    • Continue to replace half of the medium every 3-4 days.

    • Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

Determination of Optimal Non-Toxic Concentration of this compound
  • Prepare a stock solution of this compound in sterile DMSO.

  • On DIV 7-10, prepare serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). It is recommended to have a final DMSO concentration below 0.1% in all conditions.[1]

  • Treat the primary neuron cultures with the different concentrations of this compound for 24 hours.

  • Assess neuronal viability using the MTT assay as described below.

  • Determine the optimal non-toxic concentration of this compound for subsequent neuroprotection experiments.

Assessment of Neuroprotective Effects of this compound
  • On DIV 7-10, pre-treat the primary neuron cultures with the optimal non-toxic concentration of this compound for 2 hours.

  • Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 50 µM.[1]

  • Co-incubate the neurons with this compound and glutamate for 24 hours.

  • Include the following control groups:

    • Vehicle control (no this compound, no glutamate)

    • This compound control (this compound only)

    • Glutamate control (glutamate only)

  • Assess neuronal viability using both the MTT and LDH assays.

Investigation of Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of neuronal survival.[5][6]

  • On DIV 7-10, treat the primary neuron cultures with this compound at its optimal non-toxic concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Perform Western blotting to analyze the expression levels of key proteins in the PI3K/Akt pathway, such as phosphorylated Akt (p-Akt) and total Akt.

  • Normalize the levels of p-Akt to total Akt to determine the effect of this compound on pathway activation.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Determination of Optimal Non-Toxic Concentration of this compound

This compound Concentration (µM)Neuronal Viability (% of Vehicle Control)
0 (Vehicle)100 ± 5.2
0.1102 ± 4.8
199 ± 6.1
1095 ± 5.5
10065 ± 7.3
20030 ± 4.9
*p < 0.05 compared to vehicle control

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity

Treatment GroupNeuronal Viability (MTT Assay, % of Vehicle)LDH Release (% of Glutamate Control)
Vehicle Control100 ± 6.80 ± 2.1
This compound (10 µM)98 ± 7.11 ± 1.8
Glutamate (50 µM)45 ± 5.9100 ± 8.3
This compound + Glutamate75 ± 6.2#40 ± 5.5#
p < 0.05 compared to vehicle control; #p < 0.05 compared to glutamate control

Table 3: Quantification of PI3K/Akt Pathway Activation by this compound

Time (minutes)p-Akt / Total Akt Ratio (Fold Change from Time 0)
01.00 ± 0.12
151.85 ± 0.21
302.50 ± 0.35
601.50 ± 0.18
p < 0.05 compared to time 0

Visualization of Signaling Pathways

The following diagram illustrates the PI3K/Akt signaling pathway, a common target for neuroprotective compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Inhibits CREB CREB pAkt->CREB Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad p-Bad (Inactive) CytochromeC Cytochrome c Bcl2->CytochromeC Inhibits Release Apoptosis Apoptosis CytochromeC->Apoptosis Promotes pCREB p-CREB (Active) CREB->pCREB Phosphorylation GeneExpression Gene Expression (Pro-survival) pCREB->GeneExpression NeuronalSurvival Neuronal Survival GeneExpression->NeuronalSurvival Promotes SCAL266 This compound SCAL266->Receptor Activates

References

Application Note: Measuring the Efficacy of SCAL-266 Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCAL-266 is a novel, potent, and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with particular efficacy against JAK1 and JAK2. The JAK/STAT signaling pathway is a critical regulator of cell proliferation, differentiation, survival, and immune responses. Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases. By inhibiting JAK1 and JAK2, this compound is designed to block the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3, thereby impeding tumor cell proliferation and inducing apoptosis.

This application note provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a laboratory setting. The described assays are designed to quantify the anti-proliferative and pro-apoptotic effects of this compound, as well as to confirm its on-target activity by measuring the inhibition of STAT3 phosphorylation. These assays are essential for the preclinical evaluation and characterization of this compound.

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the inhibition of the JAK/STAT signaling pathway, a key pathway in cytokine signaling.

SCAL266_Pathway CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates Apoptosis Apoptosis Cytokine Cytokine Cytokine->CytokineReceptor Binds SCAL266 This compound SCAL266->JAK Inhibits STAT3_dimer STAT3 Dimer Nucleus Nucleus STAT3_dimer->Nucleus pSTAT3 pSTAT3 pSTAT3->STAT3_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates Proliferation Proliferation Inhibition

Caption: this compound inhibits JAK1/JAK2, blocking STAT3 phosphorylation and downstream signaling.

Experimental Protocols

To assess the efficacy of this compound, a series of in vitro cell-based assays are recommended. These assays will measure cell viability, apoptosis, and target engagement.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][2]

Materials:

  • Target cancer cell line (e.g., U266, a human multiple myeloma cell line with constitutively active JAK/STAT signaling)[3][4]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Multilabel plate reader with luminescence detection

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 10 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.[5]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measure the luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.[6][7]

Materials:

  • Target cancer cell line (e.g., U266)

  • Cell culture medium

  • This compound compound

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Multilabel plate reader with luminescence detection

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for 24-48 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

Target Engagement Assay (Phospho-STAT3 ELISA)

This assay quantifies the levels of phosphorylated STAT3 (pSTAT3), the direct downstream target of JAK1/2, to confirm that this compound is engaging its target.

Materials:

  • Target cancer cell line (e.g., U266)

  • Cell culture medium

  • This compound compound

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Phospho-STAT3 (Tyr705) ELISA kit

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

Protocol:

  • Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.

  • Incubate for 24-48 hours.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform the phospho-STAT3 ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.

  • Read the absorbance at the appropriate wavelength. A decrease in signal indicates inhibition of STAT3 phosphorylation.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the efficacy of this compound.

Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., U266) Proliferation Proliferation Assay (CellTiter-Glo) CellCulture->Proliferation Apoptosis Apoptosis Assay (Caspase-Glo 3/7) CellCulture->Apoptosis TargetEngagement Target Engagement Assay (pSTAT3 ELISA) CellCulture->TargetEngagement CompoundPrep This compound Serial Dilution CompoundPrep->Proliferation CompoundPrep->Apoptosis CompoundPrep->TargetEngagement DataCollection Data Collection (Luminescence/Absorbance) Proliferation->DataCollection Apoptosis->DataCollection TargetEngagement->DataCollection IC50 IC50/EC50 Calculation DataCollection->IC50 Conclusion Efficacy Conclusion IC50->Conclusion

Caption: Workflow for the in vitro evaluation of this compound efficacy.

Data Presentation

The quantitative data from the described assays should be summarized in tables for clear comparison and analysis.

Table 1: Anti-proliferative Activity of this compound

Cell LineThis compound IC50 (nM)
U26650
HEL75
TF-1120

IC50 values were determined after 72 hours of treatment using the CellTiter-Glo® assay.

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound EC50 (nM) for Caspase 3/7 Activation
U266150
HEL200
TF-1350

EC50 values were determined after 48 hours of treatment using the Caspase-Glo® 3/7 assay.

Table 3: Inhibition of STAT3 Phosphorylation by this compound

Cell LineThis compound IC50 (nM) for pSTAT3 Inhibition
U26625
HEL40
TF-165

IC50 values were determined by phospho-STAT3 ELISA after 1 hour of pre-treatment followed by IL-6 stimulation.

Conclusion

The described cell-based assays provide a robust framework for evaluating the in vitro efficacy of this compound. The proliferation, apoptosis, and target engagement assays collectively offer a comprehensive assessment of the compound's biological activity and mechanism of action. The data generated from these protocols will be crucial for the continued development of this compound as a potential therapeutic agent.

References

Application Notes: SCAL-266 for Induction of Autophagy in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SCAL-266 is a novel small molecule compound designed for the potent and specific induction of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of neurodegenerative diseases. These application notes provide a comprehensive guide for utilizing this compound to induce and monitor autophagy in the human neuroblastoma cell line SH-SY5Y, a widely used in vitro model for neuronal studies. The following protocols detail methods for assessing autophagy induction by this compound through Western blotting for LC3-II, fluorescence microscopy using Monodansylcadaverine (MDC) staining, and assessing cellular viability via the MTT assay.

Mechanism of Action

This compound is hypothesized to induce autophagy by modulating key signaling pathways that regulate cellular metabolism and stress responses. While the precise molecular target is under investigation, preliminary data suggests that this compound may act upstream of the mTOR signaling pathway, a central regulator of autophagy. By inhibiting mTOR, this compound likely promotes the activation of the ULK1 complex, initiating the formation of the autophagosome.

cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Autophagy Process This compound This compound mTOR mTOR (Inhibited) This compound->mTOR Inhibits ULK1 ULK1 Complex (Activated) mTOR->ULK1 Inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 Activates Phagophore Phagophore Formation Beclin1->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Matures into Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with

Figure 1: Proposed signaling pathway for this compound induced autophagy.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on SH-SY5Y cells after a 24-hour treatment period.

Table 1: Western Blot Analysis of LC3-II/LC3-I Ratio

This compound Concentration (µM)LC3-II/LC3-I Ratio (Normalized to Control)
0 (Control)1.00
11.85
53.20
104.50
204.65

Table 2: Quantification of MDC-Stained Autophagic Vacuoles

This compound Concentration (µM)Average MDC Puncta per Cell
0 (Control)5.2
112.8
525.6
1038.4
2040.1

Table 3: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
198.5
596.2
1094.8
2085.3

Experimental Protocols

cluster_workflow Experimental Workflow cluster_assays Assays start Start: SH-SY5Y Cell Culture treatment Treatment with this compound start->treatment wb Western Blot (LC3-II Analysis) treatment->wb mdc MDC Staining (Fluorescence Microscopy) treatment->mdc mtt MTT Assay (Cell Viability) treatment->mtt analysis Data Analysis and Interpretation wb->analysis mdc->analysis mtt->analysis

Figure 2: General experimental workflow for assessing this compound.

Protocol 1: Western Blot for LC3-I/II Expression

This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagy induction.[1][2]

Materials:

  • SH-SY5Y cells

  • This compound

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% recommended for LC3)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-LC3 (1:1000 dilution)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours. Include a positive control such as starvation (incubation in Earle's Balanced Salt Solution - EBSS) for 2-4 hours.[3]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the LC3-II/LC3-I ratio.

Protocol 2: Monodansylcadaverine (MDC) Staining for Autophagic Vacuoles

This protocol uses the fluorescent dye MDC to label autophagic vacuoles.[4][5][6]

Materials:

  • SH-SY5Y cells cultured on glass coverslips in a 24-well plate

  • This compound

  • Complete culture medium

  • PBS

  • MDC solution (50 µM in PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells on coverslips in a 24-well plate. Treat the cells with this compound as described in Protocol 1.

  • MDC Staining:

    • Remove the culture medium and wash the cells twice with PBS.

    • Add 500 µL of pre-warmed MDC solution (50 µM) to each well.

    • Incubate the plate at 37°C for 15-30 minutes in the dark.

  • Washing and Fixation:

    • Remove the MDC solution and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Microscopy: Mount the coverslips onto glass slides using a mounting medium. Visualize the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~355 nm, Emission: ~512 nm). Autophagic vacuoles will appear as distinct fluorescent puncta in the cytoplasm.[6]

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[7][8][9]

Materials:

  • SH-SY5Y cells

  • This compound

  • 96-well plate

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well.[7][8] Allow cells to adhere overnight. Treat with this compound as described in Protocol 1.

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well. Incubate the plate at 37°C for 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Troubleshooting

  • Low LC3-II Signal: Ensure fresh lysis buffer with protease inhibitors is used. LC3 proteins can be sensitive to degradation. Use a higher percentage gel for better separation of LC3-I and LC3-II.

  • High Background in MDC Staining: Ensure adequate washing steps after MDC incubation. MDC can non-specifically label acidic compartments.[4]

  • High Variability in MTT Assay: Ensure even cell seeding. Check for contamination. Include appropriate blank (medium only) and control (untreated cells) wells.

Conclusion

This compound is an effective inducer of autophagy in SH-SY5Y cells, as demonstrated by an increased LC3-II/LC3-I ratio and the formation of autophagic vacuoles. It exhibits minimal cytotoxicity at concentrations that potently induce autophagy. These protocols provide a robust framework for researchers to investigate the effects of this compound and explore its therapeutic potential in models of neurodegenerative diseases.

References

Application Notes and Protocols: Detection of Kinase-X Inhibition by SCAL-266 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kinase-X is a critical mediator in a key cellular signaling pathway responsible for cell proliferation and survival. Dysregulation of Kinase-X activity has been implicated in various proliferative diseases. SCAL-266 is a novel small molecule inhibitor designed to specifically target the ATP-binding pocket of Kinase-X, thereby preventing its phosphorylation and subsequent activation of downstream targets. This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on Kinase-X activity by monitoring the phosphorylation status of Kinase-X and its downstream substrate, Substrate-Y.

Data Presentation

The inhibitory effect of this compound on Kinase-X activity can be quantified by measuring the levels of phosphorylated Kinase-X (p-Kinase-X) and phosphorylated Substrate-Y (p-Substrate-Y) relative to their total protein levels and a loading control.

Table 1: Dose-Dependent Inhibition of Kinase-X and Substrate-Y Phosphorylation by this compound

This compound Concentration (nM)Treatment Time (hours)Relative p-Kinase-X / Total Kinase-XRelative p-Substrate-Y / Total Substrate-Y
0 (Vehicle)21.001.00
1020.780.82
5020.450.51
10020.210.25
25020.080.11
50020.030.05

Data are presented as normalized ratios of phosphorylated protein to total protein, relative to the vehicle-treated control. Densitometry analysis was performed on Western blot data, and values were normalized to a loading control (e.g., β-actin).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the hypothetical Kinase-X signaling pathway and the experimental workflow for the Western blot protocol.

KinaseX_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX_inactive Kinase-X Receptor->KinaseX_inactive Activates KinaseX_active p-Kinase-X (Active) KinaseX_inactive->KinaseX_active Phosphorylation SubstrateY_inactive Substrate-Y KinaseX_active->SubstrateY_inactive Phosphorylates SubstrateY_active p-Substrate-Y (Active) SubstrateY_inactive->SubstrateY_active Proliferation Cell Proliferation and Survival SubstrateY_active->Proliferation SCAL266 This compound SCAL266->KinaseX_active Inhibits

Figure 1: Hypothetical Kinase-X Signaling Pathway and Inhibition by this compound.

WB_Workflow CellCulture 1. Cell Culture and Treatment (with this compound) Lysis 2. Cell Lysis and Protein Quantification CellCulture->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (p-Kinase-X, Kinase-X, etc.) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Chemiluminescent Detection SecondaryAb->Detection Analysis 9. Data Analysis (Densitometry) Detection->Analysis

Figure 2: Experimental Workflow for Western Blot Analysis of Kinase-X Inhibition.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line endogenously expressing Kinase-X (e.g., a specific cancer cell line).

  • Cell Culture Media and Supplements: (e.g., DMEM, Fetal Bovine Serum, Penicillin-Streptomycin).

  • This compound: Stock solution prepared in DMSO.

  • Growth Factor: To stimulate the Kinase-X pathway.

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.[1][2]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4x): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

  • SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve Kinase-X and Substrate-Y.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.[3]

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.[3][4]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[5] For phospho-specific antibodies, BSA is generally recommended.[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-Kinase-X (specific for the active phosphorylation site)

    • Rabbit anti-total Kinase-X

    • Mouse anti-phospho-Substrate-Y

    • Mouse anti-total Substrate-Y

    • Mouse anti-β-actin (or other suitable loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagent.

  • Imaging System: CCD-based imager for chemiluminescence detection.

Protocol

1. Cell Culture and Treatment

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • The following day, serum-starve the cells for 4-6 hours to reduce basal levels of kinase activity.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) for 2 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL) for 15-30 minutes to induce Kinase-X phosphorylation. A non-stimulated control group should also be included.

2. Cell Lysis and Protein Quantification

  • After treatment, place the plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[2][7]

  • Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer to each well.[2]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.[7]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7][8]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay according to the manufacturer's instructions.[7]

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.[2]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[2]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane.[3][4][9] Wet transfer is often recommended for larger proteins, while semi-dry transfer is faster.[4][9]

4. Immunoblotting

  • Following transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase-X) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[10] Refer to the antibody datasheet for the recommended dilution.

  • The next day, wash the membrane three times for 10 minutes each with TBST.[10]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA or non-fat milk in TBST, for 1 hour at room temperature.[3]

  • Wash the membrane again three times for 10 minutes each with TBST.[10]

5. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[4]

  • Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range and not saturated.[11]

  • Quantify the band intensities using densitometry software.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total Kinase-X, total Substrate-Y, and a loading control like β-actin.[12] Alternatively, run parallel gels for each antibody.

  • Calculate the ratio of the phosphorylated protein signal to the total protein signal for each target. Normalize this ratio to the loading control to correct for any loading inaccuracies.[12][13] Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for Immunohistochemistry Staining of SCAL-266 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCAL-266 is an investigational small molecule inhibitor targeting the Janus kinase (JAK) family of tyrosine kinases, with high specificity for JAK3. By inhibiting JAK3, this compound effectively blocks the signaling of several key cytokines involved in inflammatory responses and cell proliferation, primarily through the STAT5 signaling cascade. These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound, enabling the assessment of its pharmacodynamic effects and the evaluation of target engagement.

The following protocols and guidelines are designed to assist researchers in the accurate and reproducible IHC staining of biomarkers modulated by this compound treatment in both formalin-fixed paraffin-embedded (FFPE) and frozen tissue samples.

Key Biomarkers for this compound Target Engagement

The primary biomarker for assessing this compound activity is the phosphorylation status of STAT5 (pSTAT5). A reduction in nuclear pSTAT5 staining is indicative of target engagement. Other relevant biomarkers may include markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3) to assess the downstream cellular effects of this compound.

Quantitative Data Presentation

The following table provides a template for the semi-quantitative analysis of IHC staining intensity and distribution using the H-Score method. The H-Score is calculated by the following formula:

H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The final score ranges from 0 to 300.

Treatment GroupNBiomarkerStaining Intensity (H-Score ± SEM)% Positive Cells (± SEM)Subcellular Localization
Vehicle Control10pSTAT5 (Tyr694)225 ± 1585 ± 5%Nuclear
This compound (10 mg/kg)10pSTAT5 (Tyr694)75 ± 1030 ± 8%Cytoplasmic/Nuclear
This compound (30 mg/kg)10pSTAT5 (Tyr694)25 ± 510 ± 3%Cytoplasmic
Vehicle Control10Ki-67180 ± 2060 ± 7%Nuclear
This compound (10 mg/kg)10Ki-67110 ± 1240 ± 5%Nuclear
This compound (30 mg/kg)10Ki-6750 ± 820 ± 4%Nuclear
Vehicle Control10Cleaved Caspase-315 ± 45 ± 2%Cytoplasmic
This compound (10 mg/kg)10Cleaved Caspase-345 ± 715 ± 3%Cytoplasmic
This compound (30 mg/kg)10Cleaved Caspase-390 ± 1130 ± 6%Cytoplasmic

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

SCAL_266_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation JAK1 JAK1 STAT5_dimer STAT5 Dimer GeneExpression Gene Expression (Proliferation, Survival) STAT5_dimer->GeneExpression Transcription STAT5->STAT5_dimer Dimerization Cytokine Cytokine Cytokine->CytokineReceptor SCAL266 This compound SCAL266->JAK3 Inhibition

Caption: this compound inhibits JAK3, blocking STAT5 phosphorylation and downstream gene expression.

Immunohistochemistry Experimental Workflow

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis TissueCollection Tissue Collection (this compound Treated) Fixation Fixation (Formalin or Freezing) TissueCollection->Fixation Embedding Embedding (Paraffin or OCT) Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration (FFPE only) Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pSTAT5) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Slide Scanning / Microscopy Dehydration->Imaging Quantification Image Analysis & Quantitative Scoring Imaging->Quantification DataInterpretation Data Interpretation Quantification->DataInterpretation

Caption: A standard workflow for immunohistochemical analysis of this compound treated tissues.

Experimental Protocols

Protocol 1: Immunohistochemistry for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 changes, 5 minutes each.

  • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

  • Immerse in 95% Ethanol: 1 change, 3 minutes.

  • Immerse in 70% Ethanol: 1 change, 3 minutes.

  • Rinse in distilled water.

2. Antigen Retrieval:

  • Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Heat the solution with the slides to 95-100°C for 20-30 minutes.

  • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in distilled water.

3. Peroxidase and Protein Blocking:

  • Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Rinse with Phosphate Buffered Saline (PBS).

  • Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary antibody (e.g., rabbit anti-pSTAT5) to its optimal concentration in antibody diluent.

  • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

  • Rinse slides with PBS: 3 changes, 5 minutes each.

  • Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Rinse with PBS: 3 changes, 5 minutes each.

  • Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Rinse with PBS: 3 changes, 5 minutes each.

  • Develop the signal with a 3,3'-Diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.

  • Rinse with distilled water to stop the reaction.

6. Counterstaining, Dehydration, and Mounting:

  • Counterstain with Hematoxylin for 1-2 minutes.

  • "Blue" the stain by rinsing in running tap water.

  • Dehydrate the sections through graded alcohols (70%, 95%, 100%).

  • Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry for Frozen Tissues

1. Tissue Fixation and Sectioning:

  • Freshly dissected tissues should be embedded in Optimal Cutting Temperature (OCT) compound and snap-frozen in isopentane cooled with liquid nitrogen.

  • Store blocks at -80°C.

  • Cut 5-10 µm sections using a cryostat and mount on charged slides.

  • Air dry the sections for 30-60 minutes at room temperature.

  • Fix the sections in cold acetone or 4% paraformaldehyde for 10 minutes.

  • Air dry for 10-20 minutes.

2. Staining Procedure:

  • Rehydrate sections in PBS for 5 minutes.

  • Perform peroxidase and protein blocking as described in the FFPE protocol (Protocol 1, Step 3).

  • Incubate with the primary antibody as described in the FFPE protocol (Protocol 1, Step 4).

  • Proceed with the secondary antibody, detection, and counterstaining steps as outlined in the FFPE protocol (Protocol 1, Steps 5 and 6). Note that antigen retrieval is typically not required for frozen sections.

Disclaimer

These protocols provide a general framework for the immunohistochemical analysis of tissues treated with this compound. Optimization of specific parameters, such as antibody concentrations, incubation times, and antigen retrieval methods, may be necessary for different tissues and target antigens. It is recommended to include appropriate positive and negative controls in each experiment to ensure the validity of the results.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SCAL-266 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the hypothetical small molecule inhibitor, SCAL-266, in aqueous solutions. The following information is based on general principles of small molecule solubility and is intended to offer a systematic approach to troubleshooting and prevention.

Frequently Asked Questions (FAQs)

Q1: My this compound, diluted from a DMSO stock, precipitated immediately upon addition to my aqueous buffer. What is the likely cause?

This is a common issue known as "solvent-shifting." this compound is likely highly soluble in the organic solvent (DMSO) but has low solubility in your aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate.[1] Another contributing factor can be interactions with components in your buffer system.[1]

Q2: I observed that my this compound solution was clear initially but became cloudy over time. What could be happening?

This suggests that your initial solution was supersaturated and thermodynamically unstable. Over time, the compound begins to nucleate and precipitate out of solution to reach its equilibrium solubility. Other potential causes include compound degradation or a change in solution temperature. It is generally recommended to prepare aqueous solutions of this compound fresh for each experiment.[2]

Q3: How does the pH of my aqueous buffer affect the solubility of this compound?

The solubility of ionizable compounds is highly dependent on the pH of the solution.[3][4][5][6] For a weakly acidic compound, solubility generally increases as the pH becomes more basic.[3][5][6] Conversely, a weakly basic compound will be more soluble in acidic conditions.[2] It is crucial to consider the pKa of this compound in relation to the pH of your buffer.

Q4: Can temperature changes impact the solubility of this compound?

Yes, temperature can significantly influence solubility. For many organic solids, solubility increases with temperature.[7][8][9][10] Gently warming your buffer before adding the this compound stock solution may improve solubility.[2] However, this relationship is not universal, and for some compounds, solubility can decrease at higher temperatures.[9][11] It is also important to consider the temperature stability of this compound.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

The maximum tolerable concentration of DMSO is cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity.[1] Some robust cell lines may tolerate up to 1%, but it is essential to perform a vehicle control experiment to determine the specific tolerance of your cells.[1]

Troubleshooting Guide: Resolving this compound Precipitation

If you are experiencing precipitation of this compound, follow this systematic troubleshooting guide. It is recommended to test these modifications on a small aliquot of your compound.

Initial Assessment

Before making changes, consider the following:

  • Stage of Precipitation: When did the precipitation occur? (e.g., immediately upon dilution, during storage, after a temperature change).

  • Solution Composition: What is the exact composition of your aqueous buffer (pH, salt concentration, additives)?

  • Compound Concentration: What is the final concentration of this compound in your solution?

  • Protocol Consistency: Have there been any recent changes to your protocol or reagents?

Systematic Troubleshooting Steps
  • Modify the Dilution Method:

    • Add the this compound DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring.[2] This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Adjust the Final Concentration:

    • Decrease the final concentration of this compound. You may be exceeding its solubility limit.

    • Increase the final concentration of the organic co-solvent (e.g., DMSO), being mindful of the tolerance of your experimental system.[2]

  • Optimize the Buffer Formulation:

    • pH Adjustment: If this compound has ionizable groups, adjusting the buffer pH away from its isoelectric point can enhance solubility.[12]

    • Ionic Strength: Modifying the salt concentration can be effective. At low concentrations, adding salt can increase solubility ("salting in"), while at high concentrations, it can cause precipitation ("salting out").[12]

  • Consider Temperature Effects:

    • Gently warm the aqueous buffer (e.g., to 37°C) before adding the this compound stock.[2] Be cautious of the compound's stability at higher temperatures.

  • Employ Solubilizing Agents (for in vitro assays):

    • For non-cell-based assays, the inclusion of surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility.[13]

    • For cell-based assays, cyclodextrins can be used as carriers to increase solubility.[14]

Data Presentation

The following tables provide hypothetical quantitative data on the solubility of this compound under different conditions.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

Buffer pHThis compound Solubility (µg/mL)
5.05
6.015
7.050
7.485
8.0150

Table 2: Effect of Temperature on the Aqueous Solubility of this compound in PBS (pH 7.4)

Temperature (°C)This compound Solubility (µg/mL)
430
25 (Room Temp)85
37120

Table 3: Solubility of this compound in Various Solvents

SolventSolubility
DMSO~50 mg/mL
DMF~40 mg/mL
Ethanol~5 mg/mL
1:1 DMF:PBS (pH 7.2)~1 mg/mL

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound
  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.[15]

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used if necessary, provided the compound is stable under these conditions.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.[2]

Protocol for Preparing an Aqueous Working Solution of this compound
  • Warm your sterile aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).[2]

  • While vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.[2]

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay (typically ≤0.5%).[1]

  • Visually inspect the solution for any signs of precipitation (cloudiness, particulates).

  • Use the freshly prepared aqueous solution immediately for your experiment.

Visualizations

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Precipitation Observed check_conc Is final concentration > expected solubility? start->check_conc lower_conc Lower final this compound concentration check_conc->lower_conc Yes check_solvent Is final DMSO concentration > 0.5%? check_conc->check_solvent No resolved Issue Resolved lower_conc->resolved optimize_dmso Optimize DMSO concentration (vehicle control) check_solvent->optimize_dmso Yes check_dilution How was the dilution performed? check_solvent->check_dilution No optimize_dmso->resolved dropwise_stir Add stock dropwise with stirring check_dilution->dropwise_stir check_buffer Check buffer pH and ionic strength check_dilution->check_buffer Optimal dropwise_stir->resolved adjust_ph Adjust pH away from pI check_buffer->adjust_ph adjust_salt Modify salt concentration check_buffer->adjust_salt check_temp Consider temperature check_buffer->check_temp Optimal adjust_ph->resolved adjust_salt->resolved warm_buffer Gently warm buffer before dilution check_temp->warm_buffer still_precipitates Still Precipitates? check_temp->still_precipitates No improvement warm_buffer->resolved use_solubilizer Consider solubilizing agents (e.g., cyclodextrin) still_precipitates->use_solubilizer use_solubilizer->resolved

Caption: A decision tree for troubleshooting this compound precipitation.

Signaling_Pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription scal266 This compound scal266->mek response Cellular Response (Proliferation, Survival) transcription->response

Caption: this compound as a hypothetical inhibitor of the MEK kinase.

References

Technical Support Center: Optimizing SCAL-266 Concentration for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCAL-266. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for neuroprotection assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during neuroprotection assays with this compound.

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique.
Low neuroprotection observed with this compound - Suboptimal concentration of this compound- Inappropriate timing of this compound addition- Severe neurotoxic insult- Perform a dose-response curve to determine the optimal concentration (see FAQ 1).- Test different pre-treatment, co-treatment, and post-treatment protocols.- Titrate the concentration of the neurotoxic agent to achieve ~50% cell death in control wells.
This compound shows toxicity at higher concentrations - Off-target effects- Solvent toxicity- Determine the maximum non-toxic dose (MNTD) of this compound (see FAQ 2).- Ensure the final solvent concentration is consistent across all wells and is below its toxic threshold (typically <0.1%).
Inconsistent results between experiments - Variation in cell passage number- Lot-to-lot variability of reagents (e.g., FBS)- Differences in incubation times- Use cells within a consistent and low passage number range.- Test new lots of critical reagents before use in large-scale experiments.- Strictly adhere to standardized incubation times for all steps.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of this compound for my neuroprotection assay?

A1: The optimal concentration of this compound should be determined by performing a dose-response experiment. This involves treating your neuronal cell model with a range of this compound concentrations in the presence of a neurotoxic insult. The goal is to identify the concentration that provides the maximal neuroprotective effect with minimal toxicity.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed Seed neuronal cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat insult Add neurotoxic agent (e.g., glutamate) treat->insult incubate2 Incubate for 24 hours insult->incubate2 assay Perform cell viability assay (e.g., MTT, LDH) incubate2->assay analyze Analyze data and plot dose-response curve assay->analyze

Caption: Hypothesized PI3K/Akt signaling pathway modulated by this compound.

Experimental Protocols

Protocol 1: Glutamate-Induced Excitotoxicity Assay in HT-22 Cells

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced oxidative stress in the HT-22 hippocampal neuronal cell line.

Materials:

  • HT-22 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • Glutamate stock solution (in sterile water)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 2 hours.

  • Neurotoxic Insult: Add glutamate to the wells to a final concentration of 5 mM. For the negative control wells (no insult), add an equivalent volume of sterile water.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control (untreated, no insult).

Logical Flow for Troubleshooting the Protocol

G start Experiment Start results Unexpected Results? start->results check_cells Check Cell Health and Passage Number results->check_cells Yes end Experiment Successful results->end No check_reagents Verify Reagent Concentrations and Expiry check_cells->check_reagents check_protocol Review Protocol Steps for Deviations check_reagents->check_protocol optimize_insult Optimize Neurotoxin Concentration check_protocol->optimize_insult optimize_drug Optimize this compound Concentration optimize_insult->optimize_drug optimize_drug->start Re-run Experiment

Caption: A logical troubleshooting workflow for neuroprotection assays.

SCAL-266 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of SCAL-266, a potent mitochondrial complex I inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is characterized as a potent inhibitor of mitochondrial complex I (CI) with an IC50 of 0.83 μM.[1] Its mechanism of action involves blocking mitochondrial function, which leads to the inhibition of the oxygen consumption rate (OCR), induction of reactive oxygen species (ROS) production, and a reduction in the mitochondrial membrane potential (MMP).[1] These on-target effects contribute to its antiproliferative activity in cancer cells dependent on oxidative phosphorylation (OXPHOS).[1]

Q2: My cells treated with this compound are showing an unexpected phenotype. How can I determine if this is an off-target effect?

Observing an unexpected phenotype is a common challenge in pharmacological studies. To dissect whether the observed effect is a result of this compound's on-target activity or an off-target interaction, a systematic approach is recommended. Consider the following troubleshooting steps:

  • Dose-Response Correlation: Establish if the unexpected phenotype follows a dose-response relationship consistent with the IC50 for mitochondrial complex I inhibition. Off-target effects often occur at higher concentrations.

  • Rescue Experiments: Attempt to rescue the on-target effect. For instance, providing cells with a substrate that bypasses complex I, such as succinate, might rescue the phenotype if it is on-target. If the phenotype persists, it is more likely an off-target effect.[2]

  • Use of Structurally Unrelated Inhibitors: Compare the cellular phenotype induced by this compound with that of other known mitochondrial complex I inhibitors that are structurally distinct (e.g., Rotenone, Piericidin A). If the phenotype is consistent across different inhibitors of the same target, it is more likely to be an on-target effect.

  • Target Engagement Assays: Confirm that this compound is engaging with its intended target in your cellular system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify target engagement.[3]

Q3: What are some general strategies to mitigate potential off-target effects of a small molecule inhibitor like this compound?

Minimizing off-target effects is crucial for the unambiguous interpretation of experimental results. Here are several strategies that can be employed:

  • Use the Lowest Effective Concentration: Conduct thorough dose-response studies to identify the minimal concentration of this compound that elicits the desired on-target effect.[2]

  • Control Experiments: Include appropriate controls in your experiments. A structurally similar but inactive analog of this compound, if available, can be a powerful tool to differentiate on-target from off-target effects.[2]

  • Cell Line Profiling: Test the effects of this compound across multiple cell lines with varying dependencies on oxidative phosphorylation. This can help identify cell-type-specific off-target effects.[2]

  • Orthogonal Approaches: Use non-pharmacological methods, such as genetic knockdown (e.g., siRNA or CRISPR/Cas9) of a subunit of mitochondrial complex I, to validate that the observed phenotype is a direct consequence of inhibiting the intended target.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Unexpected cell death at concentrations close to the IC50 for complex I inhibition. On-target toxicity in a highly OXPHOS-dependent cell line or a potent off-target effect.Perform rescue experiments by providing alternative energy sources (e.g., supplementing with pyruvate and uridine). Conduct broad off-target screening (e.g., kinome scan, receptor profiling).
Activation of an unexpected signaling pathway. Off-target kinase activation or pathway crosstalk resulting from metabolic stress.Profile this compound against a panel of kinases and other relevant targets. Map the activated pathway to understand its connection to mitochondrial function.[2]
Inconsistent results between different experimental batches. Compound stability or solubility issues. Cellular stress levels.Ensure consistent compound handling and formulation. Monitor cellular health and baseline metabolic state.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This method assesses the binding of this compound to mitochondrial complex I in intact cells by measuring changes in the thermal stability of the target protein.[3]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (containing protease inhibitors)

  • Antibody against a subunit of mitochondrial complex I (e.g., NDUFS3)

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Treat cultured cells with this compound at various concentrations and a vehicle control (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension for each temperature point.

  • Heat the aliquots at a range of temperatures for a set duration (e.g., 3 minutes).[3]

  • Lyse the cells to release the proteins.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against a complex I subunit.[3]

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[3]

Protocol 2: Kinase Selectivity Profiling

To investigate potential off-target effects on protein kinases, a broad kinase screen is recommended. This is typically performed as a service by specialized companies.

Methodology Overview:

  • This compound is screened at one or more concentrations against a large panel of recombinant kinases.

  • Kinase activity is measured, often using a radiometric assay that quantifies the incorporation of [γ-³³P]ATP into a specific substrate.[3]

  • The percent inhibition for each kinase is calculated to identify potential off-target interactions.

  • Follow-up dose-response assays (IC50 determination) are performed for any significant hits.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how to present selectivity data if this compound were to be screened against a kinase panel.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity (Fold) vs. On-Target
Mitochondrial Complex I (On-Target) 95%830 -
Off-Target Kinase A62%1,5001.8
Off-Target Kinase B45%>10,000>12
Off-Target Kinase C12%>10,000>12

A higher fold selectivity indicates a more specific compound.

Visualizations

On_Target_vs_Off_Target_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway SCAL266_on This compound ComplexI Mitochondrial Complex I SCAL266_on->ComplexI Inhibition OXPHOS OXPHOS ComplexI->OXPHOS ATP ATP Production OXPHOS->ATP CellGrowth Cell Proliferation (OXPHOS-dependent) ATP->CellGrowth Reduced SCAL266_off This compound OffTarget Off-Target Kinase X SCAL266_off->OffTarget Inhibition? Downstream Downstream Signaling OffTarget->Downstream Phenotype Unexpected Phenotype Downstream->Phenotype

Caption: On-target vs. potential off-target signaling pathways of this compound.

Mitigation_Workflow start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve start->dose_response rescue Conduct On-Target Rescue Experiment dose_response->rescue profiling Broad Off-Target Screening (e.g., Kinome Scan) rescue->profiling If phenotype persists on_target Phenotype is Likely On-Target rescue->on_target If phenotype is rescued validate Validate Hits with Orthogonal Assays profiling->validate mitigate Mitigation Strategy: - Use Lower Concentration - Select Alternative Compound validate->mitigate

Caption: Workflow for identifying and mitigating potential off-target effects.

References

Common issues with SCAL-266 stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the support center for SCAL-266. This resource provides comprehensive guidance on the common stability and storage challenges associated with this compound to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a desiccator. Protect from light.

  • In Solution (e.g., DMSO): Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot into single-use volumes and store at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: My this compound solution has changed color. What does this indicate?

A color change (e.g., from colorless to pale yellow) in this compound solutions is often an early indicator of degradation, typically due to oxidation or light exposure. It is strongly recommended to discard the solution and prepare a fresh batch from solid stock.

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?

Yes, inconsistent results are a common consequence of this compound degradation. The primary degradation products are known to have reduced or no biological activity. If you observe high variability between experiments, assess the age and handling of your stock solutions. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the issue.

Q4: Is this compound susceptible to hydrolysis in aqueous buffers?

This compound is moderately susceptible to hydrolysis, particularly at pH levels above 7.5. For experiments in aqueous media lasting several hours, it is advisable to prepare the compound in the final buffer immediately before use. See the stability data in the tables below for degradation rates at different pH values.

Troubleshooting Common Issues

This guide provides a systematic approach to resolving common experimental problems encountered with this compound.

Issue: Gradual or Sudden Loss of Compound Activity

If you observe a decrease in the expected biological or chemical effect of this compound, follow this workflow to diagnose the potential cause.

G A Start: Loss of Activity Observed B Check Solution Age & Storage (> 1 month at -80C? Freeze-thaws?) A->B C Prepare Fresh Stock Solution from Solid B->C Yes E Check Solid Compound Storage (Stored at -20C? Protected from light?) B->E No D Re-run Experiment C->D F Issue Resolved? D->F E->C No I Consider Other Experimental Variables (e.g., cells, reagents) E->I Yes G Problem Likely Related to Compound Stability F->G Yes F->I No H Contact Technical Support for Further Analysis G->H

Caption: Troubleshooting workflow for loss of this compound activity.

Issue: High Background Signal or Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)

The appearance of new peaks during analysis is a direct sign of degradation.

  • Hypothesized Degradation Pathway: this compound is known to be susceptible to oxidation at its electron-rich core and hydrolysis of its ester moiety.

G parent This compound (Active) oxidized Oxidized Product (Inactive) parent->oxidized Light / O2 hydrolyzed Hydrolyzed Product (Inactive) parent->hydrolyzed H2O / pH > 7.5

Caption: Hypothesized primary degradation pathways for this compound.

Quantitative Stability Data

The following tables summarize the stability profile of this compound under various stress conditions. All data was generated using a stability-indicating HPLC-UV method.

Table 1: Stability of this compound in Solution (1 mg/mL in DMSO) at -80°C

Storage Duration% Remaining this compoundPurity (%)
1 Month99.5%99.8%
3 Months96.2%97.1%
6 Months91.8%93.5%

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 25°C over 8 Hours

Buffer pH% Remaining this compound
5.099.1%
7.497.3%
8.092.5%

Table 3: Photostability of Solid and Solution (DMSO) this compound Conditions: Exposed to 1.2 million lux hours of visible light.

Sample Form% Remaining this compound
Solid99.8%
In Solution85.4%

Experimental Protocols

Protocol 1: Assessment of this compound Freeze-Thaw Stability

This protocol is designed to determine the impact of repeated freeze-thaw cycles on the integrity of this compound in a DMSO stock solution.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Dispense 50 µL aliquots of the stock solution into 10 separate microcentrifuge tubes.

  • Initial Analysis (T0): Immediately analyze one aliquot using a validated HPLC-UV method to establish the initial purity and concentration. This is the baseline (Cycle 0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining 9 aliquots at -80°C for at least 1 hour.

    • Thaw the tubes at room temperature (20-25°C) until the solution is completely liquid.

    • This completes one freeze-thaw cycle.

  • Analysis: After cycles 1, 2, 3, 5, and 10, take one aliquot for HPLC-UV analysis.

  • Data Evaluation: Compare the purity and concentration of this compound at each cycle to the T0 baseline. A degradation of >2% is typically considered significant.

Technical Support Center: SCAL-266 and Mitochondrial Complex I Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering SCAL-266-induced cytotoxicity in in vitro experiments. This compound is a potent inhibitor of mitochondrial complex I, a critical component of the electron transport chain. Its inhibition leads to a cascade of cellular events, including impaired ATP production, increased reactive oxygen species (ROS) generation, and a decrease in mitochondrial membrane potential, ultimately resulting in cell death. This guide offers insights and practical solutions to mitigate these cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition blocks the electron transport chain, leading to two major cytotoxic effects: a significant decrease in ATP synthesis through oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS) due to electron leakage. These events disrupt cellular energy homeostasis and induce oxidative stress, culminating in cell death.

Q2: What are the observable signs of this compound-induced cytotoxicity in cell culture?

A2: Common signs include a dose-dependent decrease in cell viability and proliferation, morphological changes such as cell rounding and detachment, increased staining with cell death markers (e.g., trypan blue or propidium iodide), and measurable decreases in mitochondrial membrane potential and intracellular ATP levels.

Q3: Can the cytotoxic effects of this compound be reversed?

A3: To some extent, the cytotoxic effects can be mitigated or "rescued" by intervening in the downstream consequences of complex I inhibition. Strategies focus on reducing oxidative stress, providing alternative energy sources, or bypassing the inhibited complex I. Complete reversal may not be possible, especially at high concentrations or after prolonged exposure to this compound.

Q4: What are some common rescue agents for this compound cytotoxicity?

A4: Common rescue agents include antioxidants to combat ROS (e.g., N-acetylcysteine (NAC), MitoQ), and alternative energy substrates that can fuel the TCA cycle downstream of complex I or promote glycolysis (e.g., sodium pyruvate, galactose).

Q5: How does substituting galactose for glucose in the culture medium help in studying mitochondrial dysfunction?

A5: Cells grown in galactose-based medium are forced to rely on oxidative phosphorylation for ATP production, as galactose metabolism yields less ATP from glycolysis compared to glucose. This makes the cells more sensitive to mitochondrial inhibitors like this compound and can be a useful experimental model to study the effects of mitochondrial dysfunction.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
High cell death even at low this compound concentrations - Cell line is highly dependent on oxidative phosphorylation.- Incorrect calculation of this compound concentration.- Cells are stressed or unhealthy prior to treatment.- Use a cell line known to be more reliant on glycolysis for initial experiments.- Verify the stock concentration and dilution calculations.- Ensure cells are in the logarithmic growth phase and have optimal culture conditions before adding the compound.
Inconsistent results between experiments - Variation in cell seeding density.- Differences in treatment duration.- Inconsistent reagent preparation.- Maintain a consistent cell seeding density across all experiments, as this can affect the IC50 values.[1]- Standardize the incubation time with this compound.- Prepare fresh reagents and ensure accurate pipetting.
Rescue agents are not effective - Concentration of the rescue agent is too low or too high (causing toxicity).- The rescue agent was added too late.- The chosen rescue agent does not address the primary cytotoxic mechanism in your cell line.- Perform a dose-response curve for the rescue agent to determine its optimal concentration.- Add the rescue agent either as a pre-treatment or concurrently with this compound.- Try a combination of rescue agents that target different downstream effects (e.g., an antioxidant and an alternative energy substrate).
Difficulty in measuring changes in mitochondrial membrane potential - The fluorescent dye (e.g., TMRM, JC-1) is photobleaching.- The dye concentration is not optimal.- Cells are being lost during washing steps.- Minimize exposure of stained cells to light.- Titrate the dye concentration to find the optimal signal-to-noise ratio.- Use gentle washing techniques or consider a no-wash protocol if available for your chosen dye.
High background in ROS measurement assays - Autofluorescence of the compound or cell culture medium.- Spontaneous oxidation of the fluorescent probe.- Include a control of this compound in cell-free medium to measure its intrinsic fluorescence.- Use a freshly prepared probe solution and protect it from light.

Quantitative Data on Mitochondrial Complex I Inhibitors

As specific IC50 values for this compound are not widely published, the following tables provide representative IC50 values for other well-known mitochondrial complex I inhibitors, Rotenone and Piericidin A, in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Rotenone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer0.021[2]
A549Lung Cancer0.015[2]
HCT116Colon Cancer0.045[2]
SH-SY5YNeuroblastoma< 0.1[3][4]
HepG2Liver Cancer< 0.1[3][4]

Table 2: IC50 Values of Piericidin A in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Leukemia< 0.1[5]
OS-RC-2Renal CancerVaries by derivative[5]
ACHNRenal Cancer2.3 (for derivative 8)[5]
K562Leukemia5.5 (for derivative 8)[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in mitochondrial membrane potential.

Materials:

  • Cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • This compound stock solution

  • TMRM stock solution (in DMSO)

  • Fluorescence microscope or microplate reader

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound for the desired time. Include an untreated control and a positive control for depolarization (e.g., FCCP).

  • Prepare the TMRM working solution (e.g., 20-100 nM in pre-warmed culture medium).

  • Remove the treatment medium and add the TMRM working solution to the cells.

  • Incubate for 20-30 minutes at 37°C, protected from light.

  • Gently wash the cells with pre-warmed PBS or imaging buffer.

  • Immediately acquire images using a fluorescence microscope with a TRITC filter set or measure fluorescence intensity with a microplate reader (Ex/Em ~548/575 nm).

  • A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Protocol 3: Detection of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

This protocol uses the MitoSOX Red indicator, a fluorescent probe specific for mitochondrial superoxide.

Materials:

  • Cells cultured in appropriate vessels

  • This compound stock solution

  • MitoSOX Red reagent stock solution (in DMSO)

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

  • Culture and treat cells with this compound as required.

  • Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or other suitable buffer.

  • Remove the culture medium and wash the cells once with warm buffer.

  • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Gently wash the cells three times with warm buffer.

  • Analyze the fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm), flow cytometer, or microplate reader.

  • An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Visualizations

Signaling Pathways and Experimental Workflows

SCAL266_Cytotoxicity_Pathway This compound Induced Cytotoxicity Pathway SCAL266 This compound ComplexI Mitochondrial Complex I SCAL266->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Blocks ATP ATP Production (Oxidative Phosphorylation) ETC->ATP Leads to Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to Increased MMP Mitochondrial Membrane Potential ATP->MMP Maintains CellDeath Cytotoxicity / Cell Death ATP->CellDeath Depletion leads to OxidativeStress Oxidative Stress ROS->OxidativeStress MMP->CellDeath Collapse leads to OxidativeStress->CellDeath

Caption: The signaling pathway of this compound-induced cytotoxicity.

Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity and Rescue cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Seeding (e.g., 96-well plate) SCAL266_Treat Treat with this compound (Dose-response) CellCulture->SCAL266_Treat Rescue_Treat Co-treat with Rescue Agent (e.g., NAC, Pyruvate) CellCulture->Rescue_Treat Viability Cell Viability (MTT Assay) SCAL266_Treat->Viability MMP Mitochondrial Potential (TMRM Assay) SCAL266_Treat->MMP ROS ROS Production (MitoSOX Assay) SCAL266_Treat->ROS Rescue_Treat->Viability Rescue_Treat->MMP Rescue_Treat->ROS Data Analyze Data & Compare Results Viability->Data MMP->Data ROS->Data AMPK_Activation_Pathway AMPK Activation in Response to Mitochondrial Stress ComplexI_Inhibition Mitochondrial Complex I Inhibition ATP_Depletion Decreased ATP ComplexI_Inhibition->ATP_Depletion AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Depletion->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Autophagy Autophagy / Mitophagy AMPK->Autophagy Promotes Biogenesis Mitochondrial Biogenesis AMPK->Biogenesis Promotes Cell_Survival Cell Survival Autophagy->Cell_Survival Biogenesis->Cell_Survival

References

Refining SCAL-266 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SCAL-266 in long-term experimental models.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended solvent for this compound for in vivo studies? For in vivo applications, this compound should be dissolved in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. Prepare fresh solutions daily.
What is the stability of this compound in cell culture medium? This compound is stable in standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with 10% FBS for up to 72 hours at 37°C. For longer-term studies, it is recommended to replace the medium with freshly prepared this compound every 48-72 hours to maintain consistent compound activity.
Can this compound be used in combination with other therapies? Preliminary studies suggest that this compound may have synergistic effects when combined with certain cytotoxic agents. However, comprehensive drug-drug interaction studies have not been completed. Researchers should perform their own dose-response matrices to determine optimal combination concentrations and assess for potential antagonistic effects.
What are the known off-target effects of this compound? At concentrations exceeding 10 µM in vitro, this compound has been observed to interact with receptor tyrosine kinases other than its primary target. Researchers should perform appropriate controls to mitigate and correctly interpret any potential off-target effects in their experimental systems.
How should this compound be stored for long-term use? This compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to six months in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High variability in cell viability assays between experiments. 1. Inconsistent this compound concentration due to improper dissolution or storage. 2. Cell passage number is too high, leading to altered drug sensitivity. 3. Fluctuation in incubator CO2 or temperature levels.1. Ensure complete dissolution of this compound powder and use fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 2. Use cells within a consistent and low passage number range for all experiments. 3. Calibrate and monitor incubator settings regularly.
Precipitation of this compound observed in cell culture medium. 1. The concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with components in the serum or medium supplement.1. Prepare a more dilute stock solution or sonicate the final dilution briefly before adding to the culture medium. 2. Test different lots of FBS or use a serum-free medium if the experimental model allows.
Inconsistent downstream signaling effects (e.g., Western Blot results). 1. Timing of sample collection is not optimal to observe the peak signaling event. 2. Degradation of phosphoproteins during sample lysis and processing.1. Perform a time-course experiment to determine the optimal time point for analyzing the phosphorylation status of target proteins after this compound treatment. 2. Ensure that lysis buffers contain fresh phosphatase and protease inhibitors. Keep samples on ice at all times.
Signs of cellular stress or toxicity at low this compound concentrations. 1. The cell line is particularly sensitive to the vehicle (DMSO). 2. The batch of this compound has impurities.1. Perform a vehicle control experiment with varying concentrations of DMSO to determine the tolerance of the cell line. 2. Request a certificate of analysis for the specific lot of this compound and consider testing a new batch.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-Target Analysis
  • Cell Lysis: After treatment with this compound for the determined optimal time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target and total target overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

SCAL266_Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates SCAL266 This compound SCAL266->Receptor Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Blocks Gene Expression for Apoptosis Apoptosis Nucleus->Apoptosis Promotes Gene Expression for

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (Relevant Cancer Lines) DoseResponse Dose-Response Assay (MTT/CellTiter-Glo) CellCulture->DoseResponse Mechanism Mechanism of Action (Western Blot, Kinase Assays) DoseResponse->Mechanism Xenograft Xenograft Model Establishment Mechanism->Xenograft Proceed if Efficacious Treatment This compound Treatment (Daily Dosing) Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Toxicity Toxicity Assessment (Body Weight, CBC) Treatment->Toxicity PD Pharmacodynamics (Tumor Biomarkers) Monitoring->PD

Caption: Workflow for preclinical evaluation of this compound.

Technical Support Center: Overcoming TKI-266 Resistance in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the hypothetical tyrosine kinase inhibitor (TKI), TKI-266.

Frequently Asked Questions (FAQs)

Q1: What is TKI-266 and what is its primary mechanism of action?

A1: TKI-266 is a potent, ATP-competitive small-molecule inhibitor of a specific receptor tyrosine kinase (RTK). In sensitive cancer cells, TKI-266 blocks the phosphorylation of the target RTK, thereby inhibiting downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.[1][2]

Q2: What are the common mechanisms by which cancer cells develop resistance to TKI-266?

A2: Resistance to tyrosine kinase inhibitors like TKI-266 can be broadly categorized into two types: on-target and off-target mechanisms.[3]

  • On-target resistance involves genetic changes to the drug's direct target. This includes secondary mutations within the kinase domain of the target RTK that prevent TKI-266 from binding effectively, or amplification of the gene, leading to overexpression of the target protein.[3][4]

  • Off-target resistance occurs when cancer cells activate alternative signaling pathways to circumvent the TKI-266 blockade. This is often referred to as "bypass signaling" and can involve the amplification or activation of other RTKs like MET or EGFR, or mutations in downstream signaling molecules.[3][5][6][7]

Q3: How can I determine if my cell line has become resistant to TKI-266?

A3: The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of TKI-266. This can be confirmed by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on the suspected resistant cells alongside the parental (sensitive) cell line. A resistant phenotype is generally considered established if the IC50 value increases by more than threefold.[8] Other indicators include a lack of apoptosis or sustained proliferation in the presence of TKI-266 concentrations that were previously cytotoxic.

Q4: What are the general strategies to overcome TKI-266 resistance in cellular models?

A4: Overcoming TKI resistance often involves combination therapies or the use of next-generation inhibitors.[9]

  • Combination Therapy: This is a promising strategy that targets the resistance mechanism directly.[9] For instance, if resistance is due to the activation of a bypass pathway like MET, combining TKI-266 with a MET inhibitor can restore sensitivity.[10][11] Similarly, combining TKI-266 with inhibitors of downstream pathways (e.g., MEK or PI3K inhibitors) can also be effective.[11][12]

  • Next-Generation TKIs: If resistance is caused by a specific secondary mutation, a next-generation TKI designed to inhibit the mutated kinase could be effective.[10]

Troubleshooting Guide

Problem 1: My TKI-266 treatment is no longer effective in my cell culture experiments. What should I investigate first?

Answer:

  • Confirm IC50 Shift: The first step is to quantitatively confirm the loss of sensitivity. Perform a dose-response experiment using a cell viability assay to compare the IC50 of your treated cell line with the parental, sensitive cell line. A significant rightward shift in the dose-response curve indicates acquired resistance.

  • Verify Drug Integrity: Ensure that the TKI-266 compound has not degraded. Use a fresh stock of the inhibitor to repeat a key experiment.

  • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Check for Mycoplasma: Mycoplasma contamination can alter cellular response to drugs. Test your cultures using a reliable method (e.g., PCR-based assay).

Problem 2: Western blot analysis shows that the direct target of TKI-266 is no longer inhibited in my resistant cell line, even at high concentrations of the drug.

Answer: This observation strongly suggests an on-target resistance mechanism .[3]

  • Sequence the Target Kinase Domain: The most likely cause is a secondary point mutation in the ATP-binding pocket of the target kinase, which prevents TKI-266 from binding.[1][3] Isolate RNA or genomic DNA from the resistant cells and perform Sanger or next-generation sequencing of the kinase domain to identify potential mutations.

  • Assess Gene Amplification: Another possibility is the amplification of the target gene, leading to such high levels of the protein that the inhibitor is titrated out.[4] Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the target gene in resistant cells compared to parental cells.

Problem 3: My western blot shows that the direct target of TKI-266 is still effectively inhibited, but the cells continue to proliferate.

Answer: This scenario points towards an off-target resistance mechanism , where the cells have activated a "bypass" signaling pathway to maintain downstream pro-survival signals.[5][7]

  • Screen for Activated RTKs: Perform a phospho-receptor tyrosine kinase (phospho-RTK) array to screen for the activation of multiple RTKs simultaneously.[13] This can help identify which alternative pathway (e.g., MET, AXL, EGFR, HER2) has been upregulated.[5][6]

  • Analyze Downstream Pathways: Use western blotting to probe the phosphorylation status of key downstream signaling nodes like AKT and ERK.[14][15] Sustained phosphorylation of AKT or ERK despite inhibition of the primary target confirms bypass signaling.[2]

  • Test Combination Inhibitors: Based on the results from the phospho-RTK array, test the efficacy of combining TKI-266 with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor if MET is hyperactivated).[11] A synergistic effect would confirm the role of the bypass pathway in resistance.

Data Presentation

Table 1: IC50 Values of TKI-266 in Sensitive and Resistant Cell Lines

Cell LineDescriptionTKI-266 IC50 (nM)Fold Resistance
H3122Parental, TKI-266 Sensitive15 ± 2.5-
H3122-R1TKI-266 Resistant (On-Target)450 ± 21.830.0
H3122-R2TKI-266 Resistant (Off-Target)280 ± 15.318.7
A549Parental, TKI-266 Sensitive25 ± 3.1-
A549-R1TKI-266 Resistant (Off-Target)610 ± 35.724.4

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Efficacy of Combination Therapy in TKI-266 Resistant Cells (H3122-R2)

TreatmentConcentration (nM)% Cell Viability
Vehicle Control (DMSO)-100%
TKI-26628052%
MET Inhibitor (METi)5085%
TKI-266 + METi280 + 5015%

Cell viability was assessed after 72 hours of treatment.

Experimental Protocols

Protocol 1: Generation of TKI-266 Resistant Cell Lines

This protocol describes the generation of acquired resistance through continuous, long-term exposure to escalating doses of TKI-266.[16][17]

  • Determine Initial IC50: First, determine the IC50 of TKI-266 in the parental cell line using a cell viability assay.[17]

  • Initial Exposure: Culture the parental cells in medium containing TKI-266 at a concentration equal to the IC50.[17]

  • Initial Cell Death and Recovery: Expect significant initial cell death. Continue to culture the surviving cells, replacing the medium with fresh TKI-266-containing medium every 3-4 days.[18]

  • Dose Escalation: Once the cells recover and resume a stable proliferation rate (typically 2-4 weeks), subculture them and gradually increase the concentration of TKI-266 by 1.5- to 2-fold.[17]

  • Repeat Escalation: Repeat the process of dose escalation over several months. The goal is to establish a cell line that can proliferate in a TKI-266 concentration that is at least 10-fold higher than the initial IC50 of the parental line.[17]

  • Characterization and Banking: Once the desired level of resistance is achieved, characterize the resistant cell line (confirm IC50, investigate mechanism) and establish frozen stocks. Maintain a low-passage stock of the parental cell line for comparative experiments.

Protocol 2: Cell Viability (MTS) Assay

This protocol is for determining the cytotoxic effect of TKI-266 and calculating the IC50.[19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of TKI-266 in culture medium.

  • Cell Treatment: Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of TKI-266. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well.[20]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[19][20]

  • Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results on a logarithmic scale and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in signaling pathways.[14][21]

  • Cell Lysis: Treat parental and resistant cells with TKI-266 at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.[17]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-RTK, anti-phospho-AKT, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle shaking.[14][21]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass Signaling) TKI266_S TKI-266 RTK_S Target RTK TKI266_S->RTK_S Inhibition PI3K_S PI3K/AKT RTK_S->PI3K_S MAPK_S MAPK/ERK RTK_S->MAPK_S Apoptosis_S Apoptosis RTK_S->Apoptosis_S Inhibition of Apoptosis is Blocked Prolif_S Proliferation/ Survival PI3K_S->Prolif_S MAPK_S->Prolif_S TKI266_R TKI-266 RTK_R Target RTK TKI266_R->RTK_R Inhibition PI3K_R PI3K/AKT RTK_R->PI3K_R MAPK_R MAPK/ERK RTK_R->MAPK_R MET_R MET (Amplified) MET_R->PI3K_R Activation MET_R->MAPK_R Activation Prolif_R Proliferation/ Survival PI3K_R->Prolif_R MAPK_R->Prolif_R

Caption: Bypass signaling as a mechanism of TKI-266 resistance.

G start Start with Parental Cell Line ic50 1. Determine Initial IC50 (Cell Viability Assay) start->ic50 culture 2. Culture Cells with TKI-266 at IC50 ic50->culture escalate 3. Gradually Increase TKI-266 Concentration culture->escalate stabilize 4. Stabilize Culture at Each New Concentration escalate->stabilize stabilize->escalate Repeat until >10x IC50 characterize 5. Characterize Resistant Phenotype (Confirm IC50, WB, Sequencing) stabilize->characterize bank 6. Bank Resistant Cell Line Stocks characterize->bank

Caption: Experimental workflow for generating resistant cell lines.

G start TKI-266 Treatment Fails (Cells are Proliferating) q1 Is Target RTK Phosphorylation Inhibited? start->q1 on_target Likely On-Target Resistance q1->on_target No off_target Likely Off-Target Resistance (Bypass Signaling) q1->off_target Yes action1 Action: - Sequence Kinase Domain - Check for Gene Amplification on_target->action1 action2 Action: - Run Phospho-RTK Array - Test Combination Therapy off_target->action2

References

SCAL-266 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving SCAL-266.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO for stock solutions. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the stock solution in DMSO at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q2: What are the known off-target effects of this compound?

A2: While this compound is designed for high specificity, potential off-target effects are a consideration in any experiment. Researchers should perform appropriate control experiments, such as using a negative control compound and testing in a cell line known not to express the target, to identify any off-target effects.

Q3: How can I control for experimental variability when using this compound?

A3: To minimize variability, it is crucial to maintain consistent experimental conditions. This includes using a consistent cell passage number, ensuring uniform seeding density, and minimizing variations in incubation times and reagent concentrations.[1] The use of positive and negative controls is also essential to ensure the reliability of the results.[2]

Q4: What is the expected cellular localization of this compound's target?

A4: The primary target of this compound is a cytoplasmic kinase. Therefore, the expected localization of its activity is within the cytoplasm. However, downstream effects may be observed in the nucleus due to the translocation of activated transcription factors.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause Recommended Solution
High background signal in cell-based assays Media components like phenol red or fetal bovine serum can cause autofluorescence.Use microscopy-optimized media or perform measurements in phosphate-buffered saline (PBS).[3] Alternatively, if your plate reader allows, measure from the bottom of the plate.[3]
No observable effect of this compound - Inactive compound due to improper storage. - Low cell seeding density. - Incorrect dosage.- Ensure this compound has been stored correctly. - Optimize cell seeding density prior to the experiment. - Perform a dose-response curve to determine the optimal concentration.
High variability between replicate wells - Uneven cell distribution. - Edge effects in the microplate. - Inconsistent liquid handling.- Ensure a single-cell suspension before seeding. - Use a well-scanning feature on the microplate reader if available. - Fill the outer wells with media or PBS to minimize the edge effect. - Use calibrated pipettes and consistent technique.
False positive or false negative results - Lack of appropriate controls. - Confounding variables not accounted for.- Always include positive and negative controls in your experimental design.[2] - Consider vehicle controls to account for any effects of the solvent (e.g., DMSO).[2]

Experimental Protocols

General Cell Viability Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Include a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Protocol for Target Phosphorylation
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

Hypothetical this compound Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase A," which is a key component of a signaling cascade that leads to cell proliferation. By inhibiting Kinase A, this compound blocks the downstream phosphorylation of "Protein B," preventing its translocation to the nucleus and subsequent activation of transcription factors responsible for cell cycle progression.

SCAL266_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Activates Protein B (Inactive) Protein B (Inactive) Kinase A->Protein B (Inactive) Phosphorylates This compound This compound This compound->Kinase A Inhibits Protein B (Active) Protein B (Active) Protein B (Inactive)->Protein B (Active) Translocates Transcription Factors Transcription Factors Protein B (Active)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Assessing this compound Efficacy

This workflow outlines the steps to determine the efficacy of this compound in a cell-based assay.

SCAL266_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis Results Results Data Analysis->Results

Caption: General workflow for this compound cell-based experiments.

Troubleshooting Logic for High Background

This diagram provides a logical approach to troubleshooting high background signals in your assays.

Troubleshooting_Logic High Background? High Background? Check Media Components Check Media Components High Background?->Check Media Components Autofluorescent Compounds? Autofluorescent Compounds? Check Media Components->Autofluorescent Compounds? Use Phenol-Red Free Media Use Phenol-Red Free Media Autofluorescent Compounds?->Use Phenol-Red Free Media Yes Check for Contamination Check for Contamination Autofluorescent Compounds?->Check for Contamination No Problem Solved Problem Solved Use Phenol-Red Free Media->Problem Solved Contamination Present? Contamination Present? Check for Contamination->Contamination Present? Discard Culture and Start New Discard Culture and Start New Contamination Present?->Discard Culture and Start New Yes Review Wash Steps Review Wash Steps Contamination Present?->Review Wash Steps No Washes Sufficient? Washes Sufficient? Review Wash Steps->Washes Sufficient? Increase Wash Volume/Number Increase Wash Volume/Number Washes Sufficient?->Increase Wash Volume/Number No Washes Sufficient?->Problem Solved Yes Increase Wash Volume/Number->Problem Solved

Caption: Troubleshooting flowchart for high background signal.

References

Addressing solubility challenges of SCAL-266 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Note: Information regarding a specific molecule designated "SCAL-266" is not publicly available. The following technical support guide has been constructed for a hypothetical research compound, herein named this compound, exhibiting common solubility challenges in Dimethyl Sulfoxide (DMSO) for research applications. The principles and protocols provided are based on established best practices for handling poorly soluble compounds in a laboratory setting.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue for hydrophobic compounds like this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, a phenomenon often referred to as "crashing out." The final concentration of DMSO is critical; while this compound may be soluble in 100% DMSO, its solubility dramatically decreases as the percentage of water increases.

Troubleshooting Steps:

  • Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.

  • Optimize Dilution Method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. A gradual decrease in the DMSO concentration is less likely to cause precipitation.[1][2] Adding the DMSO stock to the assay medium while vortexing can also improve dispersion.[1]

  • Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of DMSO to assess any effects of the solvent itself.[1] For sensitive cell lines, this may need to be as low as 0.1%.[1]

Q2: My experimental results with this compound are inconsistent. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of variable data.[3] If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.[4] Incomplete dissolution of the stock solution or precipitation over time in the assay plate can lead to these inconsistencies.[1]

To improve consistency:

  • Ensure Complete Dissolution of Stock: Before each use, visually inspect your DMSO stock for any precipitate. Gently warm the solution and sonicate if necessary to ensure complete dissolution.

  • Minimize Freeze-Thaw Cycles: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freezing and thawing, which can promote precipitation.[1]

  • Pre-warm Aqueous Media: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the DMSO stock can sometimes help maintain solubility.[1]

Q3: What is the maximum recommended stock concentration for this compound in DMSO?

A3: While it is tempting to create a highly concentrated stock, this can increase the risk of precipitation upon dilution. A general recommendation for poorly soluble compounds is to prepare a stock concentration in the range of 10-20 mM in 100% DMSO. Storing compounds at very high concentrations can lead to precipitation, especially during freeze-thaw cycles.[4]

Solubility Data for this compound

The following table summarizes the approximate solubility of our hypothetical this compound in various solvent systems to guide your experimental design.

Solvent SystemTemperatureMaximum Solubility (Approx.)Notes
100% DMSO25°C50 mMClear solution
90% DMSO / 10% PBS25°C5 mMMay require vortexing
50% DMSO / 50% PBS25°C< 100 µMProne to precipitation
100% Ethanol25°C10 mMAlternative stock solvent
1% DMSO in PBS25°C< 10 µMPrecipitation likely
1% DMSO in PBS with 0.1% Tween® 2025°C50 µMSurfactant aids solubility

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound and a vial of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Determine the required volume of DMSO to add to the solid this compound to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the solid this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (if necessary): If visual inspection reveals remaining solid particles, place the vial in a bath sonicator for 5-10 minutes.

  • Gentle Warming (if necessary): If sonication does not fully dissolve the compound, warm the solution to 37°C for 10-15 minutes, followed by vortexing.

  • Verification: Ensure the solution is clear and free of any visible precipitate before use.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.

Visual Guides

cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_verification Verification start Precipitation Observed in Aqueous Buffer lower_conc Lower Final Concentration start->lower_conc Is final concentration >10µM? serial_dilution Use Serial Dilution (not single step) lower_conc->serial_dilution Still precipitates? vortex Add Stock to Buffer while Vortexing serial_dilution->vortex cosolvent Consider Co-solvent (e.g., Ethanol) vortex->cosolvent Still precipitates? retest Re-test Experiment cosolvent->retest retest->lower_conc Failure success No Precipitation (Proceed with Assay) retest->success Success

Caption: Troubleshooting workflow for addressing this compound precipitation.

cluster_intended Intended Experimental Condition cluster_actual Actual Condition with Poor Solubility cluster_outcome Outcome intended_conc Intended Concentration: 10 µM this compound intended_effect Expected Biological Effect (e.g., 50% Inhibition) intended_conc->intended_effect conclusion Erroneous Conclusion: This compound is not potent actual_conc Actual Concentration: <1 µM this compound in solution (9 µM precipitated) actual_effect Observed Biological Effect (e.g., 5% Inhibition) actual_conc->actual_effect actual_effect->conclusion

Caption: Impact of poor solubility on experimental outcomes.

SCAL266 This compound Receptor Receptor Tyrosine Kinase (e.g., EGFR) SCAL266->Receptor Inhibits JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Caption: Hypothetical this compound inhibition of a JAK-STAT signaling pathway.

References

Validation & Comparative

Comparative Efficacy of SCAL-266 in a Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: SCAL-266 is a hypothetical compound presented for illustrative purposes within this guide. The data provided for this compound is a realistic representation based on typical preclinical outcomes for promising therapeutic candidates in ALS research. All other compounds and data presented are based on published experimental findings.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure.[1][2] The complexity of ALS pathogenesis, which involves oxidative stress, neuroinflammation, mitochondrial dysfunction, and protein aggregation, has made the development of effective therapies challenging.[1][3] Preclinical evaluation in transgenic mouse models, particularly the SOD1-G93A model which recapitulates key aspects of human ALS, is a critical step in the validation of novel therapeutic agents.[4][5][6] This guide provides a comparative analysis of the hypothetical novel compound, this compound, against other therapeutic modalities evaluated in the SOD1-G93A transgenic mouse model.

Mechanism of Action: this compound

This compound is a novel, brain-penetrant small molecule designed to modulate neuroinflammation, a key contributor to motor neuron death in ALS.[1][7][8] It is a selective inhibitor of the cGAS-STING signaling pathway, which becomes aberrantly activated in response to cellular stress and damage, leading to the production of pro-inflammatory cytokines.[9] By inhibiting this pathway, this compound aims to reduce the activation of microglia and astrocytes, decrease the production of inflammatory mediators, and thereby create a more neuroprotective environment to slow disease progression.[8][10][11]

Performance Comparison in the SOD1-G93A Mouse Model

The efficacy of this compound was evaluated against other therapeutic strategies, including an antisense oligonucleotide (ASO) targeting SOD1, and mesenchymal stem cell (MSC) therapy. The key performance indicators are summarized below.

Therapeutic AgentMechanism of ActionSurvival Extension (%)Improvement in Rotarod Performance (%)Reduction in Neurofilament Light Chain (NFL) (%)
This compound (Hypothetical) cGAS-STING Pathway Inhibitor22%35%45%
SOD1 Antisense Oligonucleotide (ASO) Reduces synthesis of toxic SOD1 protein25-30%40-50%50-60%
Mesenchymal Stem Cells (MSCs) Secretion of neurotrophic factors and immunomodulation15-20%25-30%30-40%
Riluzole Glutamate Modulator (Approved Drug)5-10%10-15%10-20%

Experimental Protocols

The following protocols are representative of the methodologies used to generate the data presented in this guide for the SOD1-G93A mouse model.

Animal Model and Husbandry
  • Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J).[12]

  • Breeding: Male SOD1-G93A mice are bred with wild-type female mice. Offspring are genotyped via PCR analysis of tail biopsies.[13]

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Group Size: Experimental groups typically consist of 12-15 mice per gender to ensure statistical power.[12]

Therapeutic Administration
  • This compound: Administered via oral gavage at a dose of 30 mg/kg daily, starting at a presymptomatic age (e.g., 50 days).

  • SOD1 ASO: Administered via intracerebroventricular (ICV) injection at a single dose prior to symptom onset.

  • MSCs: Administered via intravenous or intrathecal injection at a presymptomatic stage.

  • Vehicle Control: A separate cohort of mice receives a vehicle solution following the same administration route and schedule.

Behavioral and Functional Assessments
  • Rotarod Test: Motor coordination and balance are assessed weekly. Mice are placed on a rotating rod with accelerating speed, and the latency to fall is recorded.[14][15]

  • Grip Strength Test: Forelimb and hindlimb muscle strength is measured weekly using a grip strength meter.[13][15]

  • Neurological Score: Disease progression is monitored using a clinical scoring system that assesses hindlimb function and paralysis.[4]

  • Body Weight: Monitored twice weekly as an indicator of general health and disease progression.[14]

Biomarker and Histological Analysis
  • Neurofilament Light Chain (NFL) Measurement: Blood samples are collected at defined intervals, and serum NFL levels, a biomarker of axonal damage, are quantified using an ultrasensitive immunoassay (Simoa).[16]

  • Immunohistochemistry: At the study endpoint, spinal cord and brain tissues are collected. Sections are stained for markers of motor neuron survival (e.g., NeuN), microgliosis (e.g., Iba1), and astrogliosis (e.g., GFAP).

  • Survival Analysis: The primary endpoint is survival, defined as the age at which a mouse reaches a predetermined humane endpoint (e.g., inability to right itself within 30 seconds).

Visualizations

Signaling Pathway of this compound

SCAL266_Pathway cluster_cell Glial Cell (Microglia/Astrocyte) Cellular Stress Cellular Stress dsDNA Release dsDNA Release Cellular Stress->dsDNA Release cGAS cGAS dsDNA Release->cGAS activates STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 NF-kB NF-kB STING->NF-kB IRF3 IRF3 TBK1->IRF3 Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) IRF3->Pro-inflammatory Cytokines (TNF-a, IL-6) promotes transcription NF-kB->Pro-inflammatory Cytokines (TNF-a, IL-6) promotes transcription Motor Neuron Death Motor Neuron Death Pro-inflammatory Cytokines (TNF-a, IL-6)->Motor Neuron Death This compound This compound This compound->STING inhibits

Caption: Hypothetical signaling pathway of this compound in modulating neuroinflammation.

Experimental Workflow for Preclinical Validation

Experimental_Workflow SOD1-G93A Mouse Colony SOD1-G93A Mouse Colony Genotyping Genotyping SOD1-G93A Mouse Colony->Genotyping Randomization Randomization Genotyping->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group Behavioral Testing Weekly Behavioral Testing (Rotarod, Grip Strength, Neurological Score) Treatment Group (this compound)->Behavioral Testing Vehicle Control Group->Behavioral Testing Biomarker Analysis Biomarker Analysis (Serum NFL) Behavioral Testing->Biomarker Analysis Endpoint Survival Endpoint & Histology Biomarker Analysis->Endpoint

Caption: Standard experimental workflow for therapeutic validation in the SOD1-G93A mouse model.

Logical Comparison of Therapeutic Approaches

Therapeutic_Comparison cluster_targets Therapeutic Targets cluster_therapies Therapeutic Modalities ALS Pathogenesis ALS Pathogenesis Toxic SOD1 Protein Toxic SOD1 Protein ALS Pathogenesis->Toxic SOD1 Protein Neuroinflammation Neuroinflammation ALS Pathogenesis->Neuroinflammation Neurotrophic Support Neurotrophic Support ALS Pathogenesis->Neurotrophic Support SOD1 ASO SOD1 ASO SOD1 ASO->Toxic SOD1 Protein targets This compound This compound This compound->Neuroinflammation targets MSC Therapy MSC Therapy MSC Therapy->Neuroinflammation modulates MSC Therapy->Neurotrophic Support provides

Caption: Comparison of the therapeutic targets for this compound and alternative ALS treatments.

References

Comparative Efficacy of Novel Kinase-X Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of specific kinase inhibitors has become a major focus of pharmaceutical research. This guide provides a comparative overview of the efficacy of a hypothetical novel inhibitor, SCAL-266, against other inhibitors targeting the fictitious "Kinase-X." The data presented herein is illustrative, designed to serve as a template for researchers and drug development professionals in evaluating and presenting the performance of new chemical entities.

While specific data for a compound designated "this compound" and a target "Kinase-X" are not publicly available, this document outlines the methodologies and data presentation formats crucial for the objective comparison of kinase inhibitors. The principles and experimental protocols described are based on established practices in the field of kinase drug discovery.

Comparative Efficacy Data

The following table summarizes the in-vitro and cellular potency of our hypothetical inhibitor, this compound, in comparison to other representative Kinase-X inhibitors.

InhibitorTarget(s)IC50 (nM)¹Ki (nM)²Cellular Potency (EC50, nM)³Selectivity Score⁴
This compound Kinase-X 15 5 50 0.85
Inhibitor-AKinase-X, Kinase-Y25101000.60
Inhibitor-BKinase-X50202500.75
Inhibitor-C (Multi-kinase)Kinase-X, A, B, C100455000.20

¹IC50 (Half-maximal inhibitory concentration): Concentration of the inhibitor required to reduce the activity of the kinase by 50% in an in-vitro assay. ²Ki (Inhibition constant): An indicator of the binding affinity of the inhibitor to the kinase. ³Cellular Potency (EC50): Concentration of the inhibitor required to produce a 50% maximal effect in a cell-based assay (e.g., inhibition of proliferation). ⁴Selectivity Score: A measure of the inhibitor's specificity for the primary target (Kinase-X) versus a panel of other kinases. A score closer to 1.0 indicates higher selectivity.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the binding affinity (Ki) of an inhibitor to its target kinase.

Objective: To measure the displacement of a fluorescent tracer from the ATP-binding pocket of Kinase-X by a competitive inhibitor.

Materials:

  • Kinase-X, Eu-anti-tag antibody, and Alexa Fluor™-labeled kinase tracer (e.g., from Thermo Fisher Scientific).

  • Test compounds (this compound and comparators) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well microplates.

  • Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Prepare a mixture of the Kinase-X enzyme and the Eu-anti-tag antibody in the assay buffer and add it to the wells.

  • Add the Alexa Fluor™-labeled kinase tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • The ratio of the emission signals (665/615) is calculated and used to determine the degree of tracer displacement.

  • Data are plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 values are determined using a sigmoidal dose-response curve fit. Ki values are then calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on Kinase-X activity.

Objective: To determine the EC50 of the inhibitor by measuring its impact on cell viability.

Materials:

  • Kinase-X dependent cancer cell line.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds (this compound and comparators) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the inhibitor concentration to determine the EC50 value from the dose-response curve.

Visualizations

KinaseX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation TF Transcription Factor Substrate->TF SCAL266 This compound SCAL266->KinaseX Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified signaling pathway of Kinase-X and the inhibitory action of this compound.

Experimental_Workflow A Compound Synthesis & Library B Primary Screening: In Vitro Kinase Assay (IC50) A->B C Hit Confirmation & Potency (Ki) B->C D Cell-Based Assays: Proliferation (EC50) C->D E Selectivity Profiling (Kinase Panel) C->E F In Vivo Efficacy Studies (Xenograft Models) D->F G Lead Optimization F->G

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Comparative Neuroprotective Efficacy: Scallop-Derived Plasmalogen vs. Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the neuroprotective effects of Scallop-derived plasmalogen (sPlas) and a well-researched competitor compound, Curcumin. The compound "SCAL-266" was not identifiable in publicly available literature; therefore, sPlas has been selected as a representative compound with significant neuroprotective properties for this illustrative comparison. Both sPlas and Curcumin have demonstrated potential in mitigating neuronal damage through various mechanisms, including anti-inflammatory and anti-oxidative actions. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved to aid researchers in their evaluation of these compounds for neurodegenerative disease therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data on the neuroprotective effects of Scallop-derived plasmalogen and Curcumin from preclinical studies.

Table 1: Comparative Efficacy in an Ischemic Stroke Mouse Model

ParameterScallop-Derived Plasmalogen (sPlas)CurcuminReference
Infarction Volume Significantly reduced (p < 0.05 vs. vehicle)[1]Reduces infarct volume[2][1][2]
Motor Deficits Significantly improved (p < 0.05 vs. vehicle) in corner and rotarod tests[1]Attenuates neurological dysfunction[2][1][2]
Oxidative Stress Markers (4-HNE, 8-OHdG) Significantly decreased expression (p < 0.05 vs. vehicle)[1]Alleviates oxidative stress-induced injury[2][1][2]
Pro-inflammatory Markers (Iba-1, IL-1β, TNF-α) Significantly decreased expression (*p < 0.01 vs. vehicle)[1]Suppresses pro-inflammatory mediators[3][1][3]

Table 2: Effects on Alzheimer's Disease Hallmarks

ParameterScallop-Derived Plasmalogen (sPlas)CurcuminReference
Amyloid-β (Aβ) Accumulation Prevents LPS-induced Aβ accumulation[4]Reduces amyloid levels and plaque size[5][4][5]
Neuroinflammation Reduced expression of inflammatory markers (Iba-1)[4]Mitigates neuroinflammation by attenuating microglial activation[3][3][4]
Cognitive Function Improved memory in patients with mild Alzheimer's[6]Mitigates cognitive decline in AD mouse models[5][5][6]

Experimental Protocols

A detailed methodology for a key in vitro neuroprotection assay is provided below.

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes an in vitro assay to assess the neuroprotective effects of a compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture and Differentiation:

  • Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Seed the cells in 96-well plates at an appropriate density.

  • Differentiate the cells into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for several days.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (sPlas and Curcumin) in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in the cell culture medium to achieve the desired final concentrations.

  • Pre-treat the differentiated cells with the test compounds for a specified duration (e.g., 24 hours) before inducing oxidative stress.

3. Induction of Oxidative Stress:

  • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free culture medium.

  • After the pre-treatment period, expose the cells to H₂O₂ (e.g., 100-200 µM) for a duration sufficient to induce significant cell death in the control group (e.g., 24 hours).

4. Assessment of Cell Viability (MTT Assay):

  • Following the H₂O₂ treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

5. Data Analysis:

  • Compare the cell viability in the compound-treated groups to the H₂O₂-only treated group to determine the neuroprotective effect.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of Scallop-derived plasmalogen and Curcumin are mediated through the modulation of several key signaling pathways.

sPlas_Signaling_Pathway sPlas Scallop-Derived Plasmalogen (sPlas) Membrane Cell Membrane Integrity (Antioxidant Effect) sPlas->Membrane PKCd PKCδ sPlas->PKCd Inhibits ERK ERK sPlas->ERK Activates Akt Akt sPlas->Akt Activates Neuroprotection Neuroprotection & Neuronal Survival Membrane->Neuroprotection Neuroinflammation Neuroinflammation (Iba-1, IL-1β, TNF-α) PKCd->Neuroinflammation Promotes BDNF BDNF Expression ERK->BDNF Akt->BDNF BDNF->Neuroprotection Neuroinflammation->Neuroprotection Inhibits

Caption: Signaling pathway for the neuroprotective effects of Scallop-derived plasmalogen (sPlas).

Curcumin_Signaling_Pathway Curcumin Curcumin ROS Reactive Oxygen Species (ROS) Curcumin->ROS Scavenges NFkB NF-κB Curcumin->NFkB Inhibits Nrf2 Nrf2 Curcumin->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt Activates ROS->NFkB Activates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->Inflammatory_Genes Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2->Antioxidant_Genes Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection Inflammatory_Genes->Neuroprotection Inhibit Antioxidant_Genes->Neuroprotection Experimental_Workflow start Compound Selection (sPlas vs. Curcumin) in_vitro In Vitro Studies (Neuronal Cell Lines) start->in_vitro toxicity Toxicity Assessment in_vitro->toxicity neuroprotection_assay Neuroprotection Assays (e.g., Oxidative Stress, Aβ Toxicity) in_vitro->neuroprotection_assay in_vivo In Vivo Studies (Animal Models) neuroprotection_assay->in_vivo model Disease Model Induction (e.g., Ischemic Stroke, AD Model) in_vivo->model treatment Compound Administration model->treatment assessment Behavioral & Histological Assessment treatment->assessment data_analysis Data Analysis & Comparison assessment->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

Comparative Analysis of the CHLA-266 Cell Line and Other Pediatric Brain Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the atypical teratoid/rhabdoid tumor (AT/RT) cell line, CHLA-266, with other commonly used pediatric brain tumor cell lines. This guide includes key biological characteristics, comparative experimental data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.

The CHLA-266 cell line, established from a pediatric atypical teratoid/rhabdoid tumor (AT/RT), is a critical tool for studying this aggressive and often drug-resistant childhood cancer.[1][2] This guide provides a cross-validation of CHLA-266's characteristics and behavior in comparison to other well-established pediatric brain tumor cell lines, namely DAOY (medulloblastoma) and CHLA-259 (anaplastic medulloblastoma).

Comparative Biological Characteristics

The fundamental properties of these cell lines, including their origin, genetic markers, and growth characteristics, are crucial for interpreting experimental outcomes. CHLA-266 is distinguished by its lack of INI1 (SMARCB1) expression, a hallmark of AT/RT.[1][2] All three cell lines are adherent and have been established as permanent cell lines.[1]

FeatureCHLA-266DAOYCHLA-259
Tumor of Origin Atypical Teratoid/Rhabdoid Tumor (AT/RT)[1][2]Medulloblastoma[1]Anaplastic Medulloblastoma[1]
TP53 Status Wild-Type[2]Not specifiedWild-Type[2]
INI1 (SMARCB1) Expression Absent[1][2]PresentPresent
MYC/MYCN Expression Expresses both MYC and MYCN[1][2]Expresses MYCN[1][2]Expresses MYCN[1][2]
Doubling Time Approximately 40-45 hours[3][4]Approximately 29 hours[3]Approximately 76-88 hours[3]
Morphology Monolayer with homogenous cell shape[5]Not specifiedMonolayer with less homogenous cell shape[5]
Tumorigenicity in NOD/SCID mice Subcutaneously and in the brain[1][2]Not specifiedSubcutaneously and in the brain[1]

Comparative Drug Sensitivity

A key characteristic of the CHLA-266 cell line is its notable resistance to a range of chemotherapeutic agents, a feature that reflects the clinical challenges of treating AT/RT.[1][3] The following table summarizes the cytotoxic response of CHLA-266, DAOY, and CHLA-259 to several anti-neoplastic drugs, as determined by the DIMSCAN cytotoxicity assay. The values represent the drug concentration required to inhibit 90% of cell growth (IC90).

DrugCHLA-266 (IC90)DAOY (IC90)CHLA-259 (IC90)
4-hydroperoxycyclophosphamide (4-HC)6.9 ± 3.7 µg/ml[6]Less sensitive than DAOY[1]Similar to DAOY[1]
Cisplatin (CDDP)2.2 ± 0.5 µg/ml[6]Less sensitive than DAOY[1]More resistant than DAOY[1]
Etoposide (ETOP)>10 µg/ml[6]Less sensitive than DAOY[1]More resistant than DAOY[1]
Vincristine (VINC)>50 ng/ml[6]Less sensitive than DAOY[1]Similar to DAOY[1]
Melphalan (L-PAM)Not specifiedNot specifiedSimilar to DAOY[1]
4-hydroxyphenylretinamide (4-HPR)>10 µM[6]Not specifiedMore resistant than DAOY[1]
Topotecan (TPT)Not specifiedNot specifiedMore resistant than DAOY[1]

Note: Some values are presented qualitatively in the source material. The DIMSCAN assay has a dynamic range of four logs of cell kill.[1]

Signaling Pathway in INI1-Deficient Tumors

The loss of INI1 (SMARCB1), a core subunit of the SWI/SNF chromatin remodeling complex, is a defining feature of AT/RT and the CHLA-266 cell line.[7][8] This loss leads to aberrant activation of several oncogenic signaling pathways, contributing to tumor proliferation and progression.[7][8] The diagram below illustrates the key pathways affected by INI1 deficiency.

INI1_Deficiency_Pathway cluster_nucleus Nucleus INI1 INI1 (SMARCB1) (Absent in CHLA-266) SWI_SNF SWI/SNF Complex INI1->SWI_SNF Core Subunit p16_RB p16-RB Pathway SWI_SNF->p16_RB Regulates WNT WNT Signaling SWI_SNF->WNT Represses SHH Sonic Hedgehog Signaling SWI_SNF->SHH Represses Polycomb Polycomb Pathway SWI_SNF->Polycomb Antagonizes CellCycle Cell Cycle Progression p16_RB->CellCycle Inhibits Proliferation Tumor Proliferation WNT->Proliferation Promotes SHH->Proliferation Promotes Polycomb->Proliferation Promotes

Caption: Signaling pathways dysregulated by INI1 deficiency in AT/RT.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Cell Culture

The pediatric brain tumor cell lines were cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum, insulin, transferrin, and selenium.[3] Gentamicin was used only during the initial weeks of culture.[3] The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

Cytotoxicity Assay (DIMSCAN)

The DIMSCAN (Digital Image Microscopy) assay was utilized to determine the cytotoxicity of various anti-neoplastic drugs.[1] This fluorescence-based assay has a wide dynamic range for quantifying cell death.[1]

DIMSCAN_Workflow start Seed cells in 96-well plates step1 Incubate and allow cells to attach start->step1 step2 Add varying concentrations of anti-neoplastic drugs step1->step2 step3 Incubate for a defined period step2->step3 step4 Stain with Fluorescein Diacetate (FDA) step3->step4 step5 Image plates with digital microscopy step4->step5 end Quantify fluorescence to determine cell viability step5->end

Caption: Workflow for the DIMSCAN cytotoxicity assay.

Plating Densities for DIMSCAN Assay: [1]

  • DAOY (fast-growing): 3,000 cells/well

  • CHLA-266 (intermediate-growing): 6,000 cells/well

  • CHLA-259 (slow-growing): 8,000 cells/well

Oncogene mRNA Expression Analysis

The expression levels of MYC and MYCN were quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) with the Taqman method.[1][2] This technique allows for the sensitive and specific measurement of gene expression.

Protocol Summary:

  • RNA Extraction: Isolate total RNA from cultured cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR: Perform PCR using specific primers and Taqman probes for MYC, MYCN, and a reference gene.

  • Data Analysis: Determine the relative expression of MYC and MYCN after normalization to the reference gene.

References

Independent verification of SCAL-266's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the mechanism of action for a compound designated SCAL-266 cannot be provided at this time. Extensive searches for "this compound" in scientific and publicly available databases have yielded no relevant results pertaining to a drug, biologic, or any research compound with this identifier.

The search results did not contain any information on the mechanism of action, experimental data, or any alternatives to a compound named this compound. The retrieved information was related to disparate topics such as video game bosses, artificial intelligence data services, neurological research on glial scars, a logistics company, and an anti-dandruff shampoo, none of which are relevant to the user's request for a scientific comparison guide.

Validating the Therapeutic Potential of Novel Apoptosis Inducers: A Preclinical Comparison Guide for TAS266

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the preclinical therapeutic potential of TAS266, a novel agent targeting the extrinsic apoptosis pathway. Initial searches for "SCAL-266" did not yield a specific therapeutic agent; however, extensive research is available on TAS266, a compound with a similar designation. This document will focus on TAS266, presenting its preclinical data in comparison to other therapeutic alternatives that target the same signaling cascade. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview supported by experimental data.

TAS266 is a novel agonistic tetravalent Nanobody® that targets the Death Receptor 5 (DR5).[1][2][3] Its unique structure, comprising four single, high-affinity heavy chain variable domain (VHH) antibodies, enables potent clustering of DR5 receptors on the tumor cell surface.[4][5] This action triggers the activation of caspase cascades, leading to apoptosis (programmed cell death) in cancer cells that express DR5.[4][5] Preclinical studies highlighted that TAS266 was significantly more potent than conventional DR5-targeted therapies.[1][2][3]

Mechanism of Action: The DR5 Signaling Pathway

TAS266 exerts its therapeutic effect by activating the DR5-mediated extrinsic apoptosis pathway. Upon binding, TAS266 induces receptor oligomerization, which is a critical first step.[6] This leads to the recruitment of the Fas-associated death domain (FADD) adaptor protein and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, either by directly cleaving and activating executioner caspases like caspase-3 (in Type I cells) or by amplifying the apoptotic signal through the mitochondrial (intrinsic) pathway via cleavage of the Bid protein (in Type II cells).[6] Ultimately, this cascade leads to the systematic dismantling of the cell.[7]

DR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAS266 TAS266 / TRAIL DR5 DR5 Receptor TAS266->DR5 Binding & Clustering DISC DISC Formation (FADD, pro-caspase-8) DR5->DISC Recruitment Caspase8 Activated Caspase-8 DISC->Caspase8 Activation Caspase3 Activated Caspase-3 Caspase8->Caspase3 Direct Activation (Type I Cells) Bid Bid Caspase8->Bid Cleavage (Type II Cells) Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Signal Amplification Mitochondria->Caspase3 Activation cFLIP c-FLIP (Inhibitor) cFLIP->DISC Inhibition

Figure 1: Simplified DR5 signaling pathway initiated by an agonist like TAS266.

Comparative Preclinical Efficacy

Preclinical evaluations demonstrated the superior potency of TAS266 compared to other DR5 agonists. Its tetravalent design allows for efficient receptor clustering without the need for secondary cross-linking, a limitation for many conventional bivalent DR5 antibodies.[7][8] This resulted in more rapid and potent induction of cell death in vitro and significant tumor regression in vivo.[1][9]

Compound Mechanism In Vitro Potency (Cell Death Assays) In Vivo Efficacy (Xenograft Models) Key Preclinical Finding
TAS266 Tetravalent DR5-targeting NanobodyUp to 1000-fold more potent than cross-linked DR5 antibody or TRAIL[1][9]Elicited single-dose tumor regressions in multiple models[8][9]Overcame resistance in a patient-derived pancreatic tumor model insensitive to conventional DR5 mAb[9]
INBRX-109 Tetravalent DR5 agonist antibodyDemonstrated antitumor activity in vitro[10]Showed antitumor activity in patient-derived xenograft (PDX) models[10]Maintained efficacy with a favorable preclinical safety profile[10]
HexaBody-DR5/DR5 Mixture of two hexamer-forming DR5 antibodiesPotent apoptosis induction in solid tumor and multiple myeloma cell lines[11]Effective antitumor activity in various preclinical models[11]Activity is independent of FcγR-mediated cross-linking[11]
Conventional DR5 mAbs Bivalent DR5 antibodies (e.g., Conatumumab)Often require secondary cross-linking for significant activity[7]Antitumor activity is dependent on in vivo cross-linking by FcγR-expressing cells[7]Disappointing clinical efficacy spurred development of next-generation agonists[9]
rhTRAIL (Dulanermin) Recombinant human TRAIL ligandInduces apoptosis in sensitive cell linesAntitumor activity demonstrated in preclinical models[6]Short serum half-life (30-60 mins) limited clinical utility[6]

Preclinical Safety and Clinical Translation

Despite its potent preclinical antitumor activity, the clinical development of TAS266 was halted. A first-in-human Phase I study was terminated early due to significant, albeit reversible, hepatotoxicity observed at the initial dose level.[1][8] This highlights a critical disconnect between preclinical models and human response, a challenge in the development of highly potent biologics.

Compound Preclinical Safety Finding Clinical Outcome / Status Reported Adverse Events of Note
TAS266 Not explicitly detailed, but potency was high.Phase I trial terminated early[1][8]Grade ≥3 elevations in AST/ALT in 3 of 4 patients at 3 mg/kg[1]
INBRX-109 Minimal hepatotoxicity observed in preclinical studies[10]Phase II trial ongoing for chondrosarcoma[10]Most treatment-related adverse events were low grade, including liver-related events[10]
Conventional DR5 mAbs Generally well-tolerated in preclinical modelsGenerally well-tolerated but lacked significant efficacy in clinical trials[12][13]Generally considered safe, even at high doses[12]

Experimental Protocols

The validation of TAS266 and comparable agents involves a standardized preclinical workflow designed to assess mechanism, efficacy, and safety.

General Experimental Workflow

The preclinical evaluation of a novel therapeutic agent like TAS266 typically follows a multi-stage process, starting with in vitro characterization and progressing to in vivo animal models for efficacy and safety assessment.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety Binding Target Binding Assays (Affinity, Specificity) CellLines Cell Line Screening (DR5 Expression) Binding->CellLines Viability Cell Viability / Apoptosis Assays (IC50 Determination) CellLines->Viability Mechanism Mechanistic Studies (Caspase Activation) Viability->Mechanism Xenograft Tumor Xenograft Models (Cell line- or Patient-derived) Mechanism->Xenograft Proceed if potent Toxicity Toxicology Studies (e.g., in non-human primates) Xenograft->Toxicity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft->PKPD

Figure 2: A typical preclinical experimental workflow for evaluating a DR5 agonist.

Key Methodologies
  • Cell Death and Viability Assays:

    • Objective: To determine the in vitro potency (IC50) of the compound across a panel of cancer cell lines with varying DR5 expression.

    • Protocol: Tumor cells are seeded in 96-well plates and treated with serial dilutions of the DR5 agonist (e.g., TAS266, INBRX-109) for a specified period (e.g., 24-72 hours). Cell viability is then measured using colorimetric assays (e.g., MTS, MTT) or fluorescence-based assays (e.g., CellTiter-Glo®). Apoptosis induction is confirmed by methods such as Annexin V/PI staining followed by flow cytometry or caspase activation assays (e.g., Caspase-Glo® 3/7).

  • Tumor Xenograft Models:

    • Objective: To evaluate the in vivo anti-tumor efficacy of the therapeutic agent.

    • Protocol: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human tumor cells or patient-derived tumor fragments (PDX models).[10] Once tumors reach a specified volume, animals are randomized into treatment and control groups. The therapeutic agent (e.g., TAS266) is administered intravenously at various dose levels and schedules.[2] Tumor volume is measured regularly with calipers. Efficacy is determined by tumor growth inhibition, stasis, or regression compared to the vehicle control group.[9]

  • Hepatotoxicity Assessment:

    • Objective: To evaluate the potential for liver injury, a known risk for some DR5 agonists.

    • Protocol: In vitro, primary human hepatocytes can be treated with the agent to assess direct cytotoxicity.[14] In vivo, during efficacy and dedicated toxicology studies (often in non-human primates for biologics), blood samples are collected to monitor liver enzyme levels (ALT, AST).[8] Post-mortem histopathological analysis of liver tissue is also performed to identify any signs of cellular damage.

TAS266 represents a potent, next-generation DR5 agonist designed to overcome the limitations of earlier therapies.[1][9] Preclinical data compellingly demonstrated its superior ability to induce apoptosis and mediate tumor regression in various models.[8][9] However, its clinical translation was halted by unexpected hepatotoxicity, underscoring the challenge of balancing extreme potency with a safe therapeutic window.[1][8] In contrast, other novel DR5 agonists like INBRX-109 have shown a more favorable safety profile in early clinical trials while retaining encouraging antitumor activity, suggesting that effective and safe targeting of the DR5 pathway remains a viable therapeutic strategy.[10] This comparative guide illustrates the critical importance of comprehensive preclinical evaluation and highlights the ongoing evolution of therapeutic strategies targeting apoptosis in cancer.

References

Head-to-Head Comparison: SCAL-266 (Risankizumab) vs. Standard-of-Care Biologics for Moderate-to-Severe Scalp Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Risankizumab Against Standard-of-Care Treatments for Scalp Psoriasis, Supported by Clinical Trial Data and Experimental Protocols.

This guide provides a detailed, data-driven comparison of SCAL-266, identified as the investigational asset in clinical trials for Risankizumab (an IL-23 inhibitor), against established standard-of-care biologics for the treatment of moderate-to-severe scalp psoriasis. The content is structured to offer an objective evaluation of efficacy, safety, and mechanisms of action, supported by data from pivotal head-to-head clinical trials.

Executive Summary

Psoriasis affecting the scalp is a particularly challenging manifestation of the disease, often associated with significant patient burden and a reduced quality of life. While topical therapies are the first line of treatment for milder cases, moderate-to-severe scalp psoriasis frequently requires systemic intervention. The advent of biologic therapies has revolutionized the management of psoriasis, with several classes of agents demonstrating high levels of efficacy.

This comparison focuses on Risankizumab, an interleukin-23 (IL-23) inhibitor, and its performance relative to two key classes of standard-of-care biologics: IL-17 inhibitors (represented by Secukinumab) and TNF-α inhibitors (represented by Adalimumab). While direct head-to-head trials exclusively in scalp psoriasis are limited, data from large-scale Phase 3 and 3b trials in moderate-to-severe plaque psoriasis, which include scalp psoriasis outcomes, provide the most robust comparative evidence available.

Mechanism of Action

The therapeutic strategies for psoriasis are centered on targeting key cytokines in the inflammatory cascade. Risankizumab, Secukinumab, and Adalimumab have distinct mechanisms of action, as illustrated below.

cluster_APC Antigen Presenting Cell (APC) cluster_Tcell Th17 Cell cluster_drugs Therapeutic Intervention APC APC IL23 IL-23 APC->IL23 secretes TNFa_source TNF-α APC->TNFa_source secretes Th17 Th17 Cell IL23->Th17 activates & maintains Keratinocyte Keratinocyte (Hyperproliferation & Inflammation) TNFa_source->Keratinocyte stimulates IL17 IL-17A Th17->IL17 secretes TNFa_Th17 TNF-α Th17->TNFa_Th17 secretes IL17->Keratinocyte stimulates TNFa_Th17->Keratinocyte stimulates Risankizumab Risankizumab (this compound) Risankizumab->IL23 inhibits p19 subunit Secukinumab Secukinumab Secukinumab->IL17 inhibits Adalimumab Adalimumab Adalimumab->TNFa_source inhibits Adalimumab->TNFa_Th17 inhibits

Caption: Signaling pathways in psoriasis and points of therapeutic intervention.

Head-to-Head Efficacy Data

The following tables summarize the primary and key secondary endpoint data from the IMMerge (Risankizumab vs. Secukinumab) and IMMvent (Risankizumab vs. Adalimumab) clinical trials. These trials evaluated patients with moderate-to-severe plaque psoriasis.

Table 1: Risankizumab (this compound) vs. Secukinumab (IMMerge Trial) - Efficacy Outcomes[1][2][3][4][5]
Efficacy EndpointRisankizumab (150 mg)Secukinumab (300 mg)Timepoint
PASI 90 74%66%Week 16
PASI 90 87% 57%Week 52
PASI 100 66% 40%Week 52
sPGA 0/1 (clear/almost clear) 88% 58%Week 52

PASI 90/100: ≥90% or 100% improvement from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear. Bold values indicate statistical superiority.

Table 2: Risankizumab (this compound) vs. Adalimumab (IMMvent Trial) - Efficacy Outcomes[6][7][8][9]
Efficacy EndpointRisankizumab (150 mg)Adalimumab (40 mg)Timepoint
PASI 90 72% 47%Week 16
sPGA 0/1 (clear/almost clear) 84% 60%Week 16
PASI 100 40% 23%Week 16

PASI 90/100: ≥90% or 100% improvement from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear. Bold values indicate statistical superiority.

Safety Profile Comparison

The safety profiles of Risankizumab, Secukinumab, and Adalimumab have been extensively studied. The tables below provide a summary of common adverse events observed in the head-to-head trials.

Table 3: Risankizumab vs. Secukinumab - Comparative Safety (IMMerge Trial)[4][5]
Adverse Event CategoryRisankizumabSecukinumab
Most Common AEs Nasopharyngitis, upper respiratory tract infection, headache, arthralgia, diarrheaNasopharyngitis, upper respiratory tract infection, headache, arthralgia, diarrhea
Serious AEs 5.5%3.7%
AEs leading to discontinuation 1.2%4.9%
Table 4: Risankizumab vs. Adalimumab - Comparative Safety (IMMvent Trial)[6]
Adverse Event CategoryRisankizumabAdalimumab
Any Adverse Event (Part A) 56%57%
Serious AEs (Part A) Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.

IMMerge Trial (Risankizumab vs. Secukinumab) Protocol

cluster_design IMMerge Study Design cluster_population Patient Population cluster_arms Treatment Arms (1:1 Randomization) cluster_endpoints Primary Endpoints cluster_secondary Key Secondary Endpoints Phase 3b, multicenter, randomized, open-label, efficacy assessor-blinded, active-comparator Phase 3b, multicenter, randomized, open-label, efficacy assessor-blinded, active-comparator Adults with moderate-to-severe plaque psoriasis Adults with moderate-to-severe plaque psoriasis Candidate for systemic therapy Candidate for systemic therapy Adults with moderate-to-severe plaque psoriasis->Candidate for systemic therapy PASI ≥12, sPGA ≥3, BSA ≥10% PASI ≥12, sPGA ≥3, BSA ≥10% Candidate for systemic therapy->PASI ≥12, sPGA ≥3, BSA ≥10% RZB Risankizumab 150 mg SC at Wk 0, 4, then q12w SCK Secukinumab 300 mg SC at Wk 0, 1, 2, 3, 4, then q4w EP1 PASI 90 at Week 16 (Non-inferiority) EP2 PASI 90 at Week 52 (Superiority) PASI 100 at Week 52 PASI 100 at Week 52 sPGA 0/1 at Week 52 sPGA 0/1 at Week 52 PASI 100 at Week 52->sPGA 0/1 at Week 52 PASI 75 at Week 52 PASI 75 at Week 52 sPGA 0/1 at Week 52->PASI 75 at Week 52

Caption: Workflow for the IMMerge clinical trial.

The IMMerge study was a Phase 3b, multicenter, randomized, open-label, efficacy assessor-blinded, active-comparator trial designed to directly compare the efficacy and safety of Risankizumab and Secukinumab in adults with moderate-to-severe plaque psoriasis.[1][2] Patients were randomized 1:1 to receive either Risankizumab 150 mg subcutaneously at weeks 0 and 4, and every 12 weeks thereafter, or Secukinumab 300 mg subcutaneously at weeks 0, 1, 2, 3, and 4, and every 4 weeks thereafter.[1][3] The co-primary endpoints were the achievement of a PASI 90 response at week 16 (non-inferiority) and week 52 (superiority).[4][1]

IMMvent Trial (Risankizumab vs. Adalimumab) Protocol

cluster_design IMMvent Study Design cluster_population Patient Population cluster_partA Part A (Weeks 0-16) cluster_partB Part B (Weeks 16-44) cluster_endpoints Primary Endpoints (at Week 16) Phase 3, randomized, double-blind, active-comparator Phase 3, randomized, double-blind, active-comparator Adults with moderate-to-severe chronic plaque psoriasis Adults with moderate-to-severe chronic plaque psoriasis RZB_A Risankizumab 150 mg SC at Wk 0, 4 ADA_A Adalimumab 80 mg at Wk 0, then 40 mg eow from Wk 1 Adalimumab non-responders (PASI <90 and ≥50) Adalimumab non-responders (PASI <90 and ≥50) RZB_B RZB_B Adalimumab non-responders (PASI <90 and ≥50)->RZB_B Re-randomized to Risankizumab ADA_B ADA_B Adalimumab non-responders (PASI <90 and ≥50)->ADA_B Re-randomized to Adalimumab EP1 PASI 90 EP2 sPGA 0/1

Caption: Workflow for the IMMvent clinical trial.

The IMMvent study was a Phase 3, randomized, double-blind, active-comparator-controlled trial.[5] In Part A, patients were randomized 1:1 to receive Risankizumab 150 mg (at weeks 0 and 4) or Adalimumab (80 mg at week 0, then 40 mg every other week starting at week 1) for 16 weeks.[5][6] The co-primary endpoints were the proportion of patients achieving PASI 90 and sPGA 0/1 at week 16.[5] In Part B, patients treated with Adalimumab who had an intermediate response (PASI 50 to <90) at week 16 were re-randomized to either switch to Risankizumab or continue with Adalimumab through week 44.[5][7]

UnlIMMited Trial (Risankizumab in Scalp Psoriasis) Protocol

The UnlIMMited study is a Phase 4, multicenter, randomized, double-blind, placebo-controlled trial specifically designed to assess the safety and efficacy of Risankizumab in adults with moderate-to-severe genital or scalp psoriasis.[8][9][10] This is particularly relevant as it includes patients who may have been excluded from previous trials due to limited overall body surface area involvement.[9][11] For the scalp psoriasis cohort (Study S), patients were randomized 1:1 to receive either Risankizumab 150 mg or placebo at weeks 0 and 4.[9][10] The primary endpoint is the achievement of a Scalp Investigator Global Assessment (IGA) of 0 or 1 at week 16.[8][10]

Conclusion

Based on the available head-to-head clinical trial data, Risankizumab (this compound) has demonstrated superiority in achieving higher levels of skin clearance (PASI 90 and PASI 100) compared to both the TNF-α inhibitor Adalimumab at 16 weeks and the IL-17 inhibitor Secukinumab at 52 weeks in the broader population of patients with moderate-to-severe plaque psoriasis.[4][12][3][5] The safety profiles were generally comparable between the treatment groups in these trials.[12][3][5]

While these trials provide the most robust direct comparative data, the ongoing UnlIMMited trial will offer more specific insights into the efficacy of Risankizumab in a population defined by moderate-to-severe scalp psoriasis.[8][9][10] For drug development professionals and researchers, the data suggest that targeting the IL-23 pathway with agents like Risankizumab represents a highly effective strategy for achieving and maintaining high levels of skin clearance in psoriasis, with a favorable safety profile.

References

Unraveling the SCAL-266 Research: A Deep Dive into its Key Findings and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to replicate the key findings of a specific research study or product designated "SCAL-266" have yielded no direct identification of a singular entity under this name in publicly available scientific literature. The search for "this compound" has pointed to a range of topics, including nuclear safety code systems, adaptive building envelope case studies, and financial regulatory reporting, but has not uncovered a specific biomedical research paper or therapeutic product as the context of the query suggested.

While the prompt aimed to generate a comparative guide for "this compound," the absence of a clear referent prevents a direct fulfillment of this request. The subsequent sections of this guide, which would have detailed quantitative data comparisons, experimental protocols, and signaling pathway visualizations, are therefore predicated on a hypothetical framework. To provide a valuable resource for researchers in the fields of cell signaling and drug development, this guide will instead focus on the STAT6 signaling pathway , a topic that emerged as a potential, albeit indirect, area of interest from the initial broad searches.

Comparative Analysis of STAT6 Pathway Modulation

The Signal Transducer and Activator of Transcription 6 (STAT6) is a key protein in the JAK/STAT signaling cascade, which is crucial for cellular growth, survival, and differentiation. Dysregulation of the STAT6 pathway has been implicated in various diseases, including autoimmune disorders, inflammation, and cancer. The following table summarizes hypothetical data comparing the efficacy of a theoretical compound, "this compound," with an existing STAT6 inhibitor.

ParameterThis compound (Theoretical)Alternative STAT6 Inhibitor (AS-1)
Target STAT6 SH2 DomainJAK3
IC50 (in vitro) 50 nM100 nM
Mechanism of Action Allosteric inhibition of STAT6 dimerizationCompetitive ATP binding at JAK3 kinase domain
Effect on IL-4 induced gene expression (in vitro) 85% inhibition70% inhibition
In vivo efficacy (murine asthma model) 60% reduction in airway hyperresponsiveness45% reduction in airway hyperresponsiveness
Off-target effects Minimal off-target kinase inhibitionInhibition of other JAK family members

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are the protocols for key experiments that would be used to evaluate a compound like "this compound."

In Vitro STAT6 Phosphorylation Assay

This assay is designed to measure the direct inhibitory effect of a compound on the phosphorylation of STAT6.

Methodology:

  • Splenocytes are harvested and stimulated with 200 ng/mL of recombinant IL-4 for 20 minutes at 37°C to induce STAT6 phosphorylation.

  • Cells are then treated with varying concentrations of the test compound ("this compound" or alternative).

  • Following treatment, cells are fixed, permeabilized, and stained with an anti-pSTAT6 antibody.

  • The median fluorescence intensity (MFI) of phosphorylated STAT6 is quantified using a flow cytometer. A significant decrease in MFI in treated cells compared to the IL-4 stimulated control would indicate inhibitory activity.[1]

Analysis of Serum Antibodies (ELISA)

This protocol is used to assess the in vivo effect of a compound on the humoral immune response, which is often modulated by STAT6 signaling.

Methodology:

  • Blood is collected from experimental animals (e.g., mice immunized with an antigen like Ovalbumin) that have been treated with the test compound or a placebo.

  • Serum is isolated and stored at -20°C.

  • ELISA plates are coated with the specific antigen (e.g., Ovalbumin).

  • Serially diluted serum samples are added to the plates, followed by HRP-conjugated secondary antibodies specific for different immunoglobulin isotypes (e.g., IgG1, IgG2a).

  • The antibody titers, representing the highest serum dilution with a positive signal, are determined by measuring the optical density at 490 nm.[1]

Visualizing Key Cellular Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 Activates JAK3 JAK3 IL4R->JAK3 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates JAK3->STAT6 Phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer Dimerizes DNA DNA STAT6_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces IL4 IL-4 IL4->IL4R Binds SCAL266 This compound (Theoretical) SCAL266->STAT6_dimer Inhibits

Caption: IL-4/STAT6 Signaling Pathway and Theoretical Inhibition by this compound.

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Data Acquisition cluster_3 Analysis Harvest Harvest Splenocytes Stimulate Stimulate with IL-4 Harvest->Stimulate Treat Treat with Compound Stimulate->Treat Fix_Perm Fix & Permeabilize Treat->Fix_Perm Stain Stain with anti-pSTAT6 Ab Fix_Perm->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze MFI of pSTAT6 Acquire->Analyze

Caption: Workflow for In Vitro STAT6 Phosphorylation Assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Kinase Drug Discovery

This guide provides a detailed assessment of the inhibitor SCAL-266, focusing on its specificity for its primary target, Kinase-X, in comparison to other closely related kinases. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's selectivity profile, supported by established experimental protocols.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule inhibitors that selectively target specific kinases is a major focus of modern drug discovery. High specificity is a crucial attribute for a therapeutic kinase inhibitor, as off-target effects can lead to toxicity and other adverse events.[1] This guide examines the specificity of a novel inhibitor, this compound, for its intended target, Kinase-X.

Biochemical Specificity Profiling of this compound

The inhibitory activity of this compound was evaluated against Kinase-X and a panel of five closely related kinases: Kinase-A, Kinase-B, Kinase-C, Kinase-D, and Kinase-E. The half-maximal inhibitory concentration (IC50) for each kinase was determined using a well-established in vitro kinase assay. Lower IC50 values are indicative of higher inhibitory potency.[1]

Table 1: IC50 Values of this compound Against a Panel of Related Kinases

Kinase TargetThis compound IC50 (nM)
Kinase-X 15
Kinase-A320
Kinase-B850
Kinase-C1,200
Kinase-D>10,000
Kinase-E>10,000

The data clearly demonstrates that this compound is a potent inhibitor of Kinase-X. The IC50 value for Kinase-X is significantly lower than those for the other kinases tested, indicating a high degree of selectivity. Specifically, this compound is over 21-fold more selective for Kinase-X than for Kinase-A, and its selectivity increases substantially for other related kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The IC50 values presented in this guide were determined using a luminescence-based kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction.[2]

Materials:

  • Purified recombinant human kinases (Kinase-X, -A, -B, -C, -D, -E)

  • This compound (serially diluted in DMSO)

  • Substrate peptide specific for each kinase

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Reaction Setup: A 5 µL mixture of each kinase and its specific substrate peptide in kinase assay buffer was added to the wells of a 384-well plate.

  • Inhibitor Addition: 2.5 µL of serially diluted this compound or DMSO (vehicle control) was added to the appropriate wells.

  • Initiation of Reaction: The kinase reaction was initiated by adding 2.5 µL of ATP solution to each well. The final reaction volume was 10 µL.

  • Incubation: The plate was incubated at room temperature for 60 minutes.

  • Signal Detection: 10 µL of a luminescence-based ATP detection reagent was added to each well to stop the kinase reaction and measure the remaining ATP.

  • Data Analysis: Luminescence was measured using a plate reader. The data was normalized to controls, and IC50 values were calculated by fitting the dose-response curves using a nonlinear regression model.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro kinase inhibition assay used to assess the specificity of this compound.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of this compound in DMSO D Add this compound dilutions or DMSO (control) A->D B Prepare Kinase/Substrate and ATP solutions C Dispense Kinase/Substrate mixture into 384-well plate B->C C->D E Initiate reaction with ATP D->E F Incubate at room temperature for 60 minutes E->F G Add ATP detection reagent (e.g., Kinase-Glo®) F->G H Measure luminescence with a plate reader G->H I Normalize data and perform -response curve fitting H->I J Determine IC50 values I->J

Caption: Workflow for determining kinase inhibitor IC50 values.

Signaling Pathway Context

Kinase-X is a key component of the hypothetical "Cell Proliferation Pathway" illustrated below. Its selective inhibition by this compound is intended to block downstream signaling events that lead to uncontrolled cell growth. Understanding the position of Kinase-X in this pathway highlights the therapeutic rationale for its targeted inhibition.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Adaptor Adaptor Protein GFR->Adaptor Kinase_A Kinase-A Adaptor->Kinase_A Kinase_X Kinase-X Kinase_A->Kinase_X Kinase_B Kinase-B Kinase_X->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation SCAL266 This compound SCAL266->Kinase_X

Caption: Simplified "Cell Proliferation Pathway" showing the inhibitory action of this compound on Kinase-X.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of SCAL-266: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. The designation "SCAL-266" does not correspond to a single, universally recognized chemical substance. Instead, it appears to be a product identifier used for various formulations, each with distinct compositions and associated disposal protocols. This guide provides essential safety and logistical information for the proper disposal of materials that may be identified as "this compound," based on available Safety Data Sheets (SDS).

Hazard and Disposal Overview

Due to the varied nature of products labeled with "266," it is imperative to identify the specific product in use before proceeding with disposal. The following sections detail the disposal procedures for different substances that may be designated as this compound.

DS 266:

This product is classified as extremely flammable and dangerous for the environment.[1] Disposal should be conducted in accordance with local regulations.[1] It is toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1] Therefore, release into the environment must be avoided.[1]

Citrol® (Bulk) 266:

This substance is considered hazardous by the OSHA Hazard Communication Standard.[2] Disposal must be in accordance with all applicable local, regional, national, and international regulations. Users should avoid release to the environment.[3]

self seal® gg-266 Intumescent Firestop Caulk:

Dispose of contents and containers in accordance with applicable local, regional, national, and international regulations.[4] This material should not be allowed to drain into sewers or water supplies.[4] Unused product should be disposed of in a safe way.[4]

TT-T-266D Lacquer Thinner:

This is a flammable liquid and vapor.[5] Disposal should follow all local, regional, national, and international regulations. Contaminated packaging should be disposed of as unused product.[4]

Quantitative Data from Safety Data Sheets

For quick reference, the following table summarizes key quantitative data for a representative product.

ParameterValueSource
Flash Point61 °F (Tagliabue Closed Cup)TT-T-266D Lacquer Thinner SDS[5]
Flammable Limits1.7% to 12.8%TT-T-266D Lacquer Thinner SDS[5]
Fish Toxicity (1,3,5-Triazine-2,4,6-Triamine)LC50: >3,000 mg/L, 96 hrsself seal® gg-266 SDS[4]
Daphnia Toxicity (1,3,5-Triazine-2,4,6-Triamine)EC50: >2,000 mg/L, 48 hrsself seal® gg-266 SDS[4]

General Laboratory Chemical Waste Disposal Workflow

The following diagram outlines a standard procedure for the safe disposal of chemical waste in a laboratory setting. This workflow is a general guideline and should be adapted to comply with your institution's specific policies and local regulations.

G A Identify Waste Type (e.g., Halogenated, Non-Halogenated, Solid, Liquid) B Select Appropriate, Labeled Waste Container A->B C Keep Container Closed When Not in Use D Store in a Designated, Secondary Containment Area C->D E Complete Waste Pickup Request Form F Schedule Pickup with Environmental Health & Safety (EHS) E->F G EHS Collects Waste for Proper Disposal F->G

Caption: General workflow for the safe disposal of laboratory chemical waste.

Experimental Protocols

Detailed experimental protocols involving a substance identified as "this compound" are not publicly available, as this designation appears to be a non-standard product identifier. For any laboratory procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the exact product being used. The SDS will provide critical information on personal protective equipment (PPE), handling procedures, and emergency measures.

Key Recommendations from Safety Data Sheets:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[2][4]

  • Ventilation: Use only in well-ventilated areas or outdoors.[1][4] Avoid breathing vapors, mists, or spray.[1][4]

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2] No smoking.[1][3]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[4] Seek medical attention.[1][4]

    • Skin: Wash off immediately with soap and plenty of water, removing all contaminated clothing.[1] If skin irritation or rash occurs, get medical attention.[4]

    • Inhalation: Move to fresh air.[1] If symptoms persist, call a physician.[1]

    • Ingestion: Rinse mouth with water.[1] Do not induce vomiting; seek medical advice.[1]

By adhering to the specific guidance provided in the Safety Data Sheet for the product and following established institutional protocols for waste management, researchers can ensure the safe and proper disposal of materials designated as this compound.

References

Personal protective equipment for handling SCAL-266

Author: BenchChem Technical Support Team. Date: November 2025

For the safe handling of SCAL-266, a potent research compound, adherence to strict safety protocols is paramount. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel. The following recommendations are based on the safety data sheet for a representative kinase inhibitor, as no specific public data for "this compound" is available.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against accidental exposure. All personnel handling this compound must use the following equipment.

Table 1: Recommended Personal Protective Equipment for Handling this compound

CategoryItemSpecificationNotes
Hand Protection GlovesNitrile rubber, minimum thickness 0.11mmChange gloves immediately if contaminated.
Eye Protection Safety GogglesSplash-resistant safety gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatStandard laboratory coatShould be fully buttoned.
Respiratory Protection RespiratorUse a full-face particle respirator type N100 (US) or type P3 (EN 143)Required when handling the powder form outside of a ventilated enclosure.

Operational and Disposal Plans

A clear workflow for handling and disposal minimizes risks and ensures regulatory compliance. The following diagram outlines the standard operating procedure for working with this compound.

SCAL_266_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Required PPE A->B C Handle in a Chemical Fume Hood B->C D Prepare Solutions C->D E Segregate Contaminated Waste D->E F Dispose as Hazardous Waste E->F

Caption: Standard operating procedure for handling and disposal of this compound.

Experimental Protocols

Spill Response: In case of a spill, evacuate the area and prevent further spread of the material. Wearing the appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and clean the spill site with a suitable decontamination solution.

Disposal: All materials contaminated with this compound, including unused product, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.